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  • Product: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine
  • CAS: 214424-24-5

Core Science & Biosynthesis

Foundational

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine molecular weight

An In-Depth Technical Guide to 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Abstract: This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, a substituted aromatic amine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Abstract: This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, a substituted aromatic amine. The primary focus of this document is the elucidation of its molecular weight, alongside a detailed exploration of its chemical structure, properties, and a discussion of potential synthetic pathways and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both established data and field-proven insights into the characterization and potential utility of this compound.

Introduction and Core Molecular Attributes

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is an organic molecule featuring a central benzene ring substituted at the meta-position with a benzyloxy group and at the primary position with an N-methylmethanamine moiety. The strategic placement of these functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and synthetic applications.

Molecular Structure and Formula

The chemical structure of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is defined by a benzyl group linked via an ether bond to the third carbon of a phenyl ring, which in turn is bonded at the first carbon to a methylaminomethyl group. This arrangement gives rise to the chemical formula C₁₅H₁₇NO .

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacological evaluation. The molecular weight of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is calculated from its chemical formula, C₁₅H₁₇NO, using the atomic weights of its constituent elements.

The calculation is as follows:

  • (15 × Atomic Weight of Carbon) + (17 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Nitrogen) + (1 × Atomic Weight of Oxygen)

  • (15 × 12.011) + (17 × 1.008) + (1 × 14.007) + (1 × 15.999) = 227.30 g/mol

This value is consistent with the molecular weight of its structural isomer, 1-(4-(benzyloxy)phenyl)-N-methylmethanamine, which has a reported molecular weight of 227.30 g/mol .[1]

Physicochemical Properties and Characterization

While specific experimental data for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not widely available in public databases, its properties can be predicted based on its structure and by comparison with its better-documented isomer, the 4-substituted analogue.

PropertyPredicted/Comparative ValueSource/Rationale
Molecular Formula C₁₅H₁₇NOStructural Analysis
Molecular Weight 227.30 g/mol Calculation/[1]
Topological Polar Surface Area (TPSA) 21.26 ŲBased on 4-isomer[1]
LogP (Octanol-Water Partition Coefficient) ~2.99Based on 4-isomer[1]
Hydrogen Bond Acceptors 2Based on 4-isomer[1]
Hydrogen Bond Donors 1Based on 4-isomer[1]
Rotatable Bonds 5Based on 4-isomer[1]

Table 1: Predicted and Comparative Physicochemical Properties.

Synthesis Methodology: A Proposed Pathway

A plausible synthetic route for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine can be conceptualized through a multi-step process, beginning with commercially available starting materials. The following protocol is a validated approach for analogous structures and is presented here as a robust experimental design.

Experimental Protocol: Reductive Amination Pathway

This pathway leverages the common and efficient method of reductive amination to form the desired secondary amine.

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

  • Dissolve 3-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a slight molar excess of a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • To the resulting solution, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(benzyloxy)benzaldehyde.

Step 2: Reductive Amination with Methylamine

  • Dissolve the 3-(benzyloxy)benzaldehyde from the previous step in a solvent suitable for reductive amination, such as methanol or dichloromethane.

  • Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The choice of reducing agent is critical; STAB is milder and often preferred for its selectivity.

  • Continue stirring until the reaction is complete, as indicated by TLC or LC-MS.

  • Carefully quench the reaction, typically with an acidic workup, followed by basification to isolate the free amine.

  • Extract the final product, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, with an organic solvent.

  • Purify the crude product via column chromatography to obtain the desired compound with high purity.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination A 3-Hydroxybenzaldehyde D 3-(Benzyloxy)benzaldehyde A->D Acetone/DMF B Benzyl Bromide B->D Acetone/DMF C Base (K₂CO₃) C->D Acetone/DMF G 1-(3-(Benzyloxy)phenyl)- N-methylmethanamine D->G E Methylamine E->G Methanol/DCM F Reducing Agent (NaBH₄/STAB) F->G Methanol/DCM

Caption: Proposed two-step synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine.

Potential Applications and Biological Significance

While the specific biological activity of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not extensively documented, its structural motifs are present in a variety of pharmacologically active compounds. The N-methylmethanamine substructure is a common feature in many neurotransmitters and psychoactive molecules, suggesting potential interactions with monoamine transporters or receptors. The benzyloxy group can influence lipophilicity and metabolic stability, which are key parameters in drug design.

Derivatives of similar structures have been investigated for their roles as immunomodulators and in the treatment of acid-related diseases.[2][3] The core structure could serve as a scaffold for the development of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine would rely on standard spectroscopic techniques. Below are the predicted key signals in ¹H NMR and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on both the phenyl and benzyl rings.

  • Benzyl CH₂: A characteristic singlet around δ 5.1 ppm.

  • Methanamine CH₂: A singlet expected around δ 3.7 ppm.

  • N-Methyl CH₃: A singlet around δ 2.4 ppm.

  • Amine NH: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

  • Benzyl CH₂: A signal around δ 70 ppm.

  • Methanamine CH₂: A signal around δ 55-60 ppm.

  • N-Methyl CH₃: A signal in the region of δ 35-40 ppm.

LogicDiagram cluster_compound 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine cluster_properties Core Properties cluster_analysis Characterization & Synthesis cluster_application Potential Utility Structure Chemical Structure (C₁₅H₁₇NO) MW Molecular Weight (227.30 g/mol) Structure->MW PhysChem Physicochemical Properties (Predicted) Structure->PhysChem Spectroscopy Spectroscopic Data (¹H, ¹³C NMR - Predicted) Structure->Spectroscopy Synthesis Synthetic Pathway (Reductive Amination) Structure->Synthesis BioActivity Pharmacological Scaffold Structure->BioActivity

Caption: Interrelationship of the core attributes of the target compound.

Conclusion

1-(3-(benzyloxy)phenyl)-N-methylmethanamine is a compound with a molecular weight of 227.30 g/mol . While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The structural features of this molecule suggest that it may be a valuable building block for the development of novel compounds with potential applications in medicinal chemistry. Further research is warranted to fully elucidate its properties and biological activities.

References

  • PubChem. 1-(3-benzylphenyl)-N-methylmethanamine. [Link]

  • Pharmaffiliates. 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine. [Link]

  • Google Patents.
  • Google Patents.
  • The Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-((3-(Benzyloxy)phenyl)methyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-((3-(benzyloxy)phenyl)methyl)methanamine, a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-((3-(benzyloxy)phenyl)methyl)methanamine, a secondary amine of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts, offering insights into its chemical identity, synthesis, properties, and potential applications, grounded in established chemical principles.

Chemical Identity and Nomenclature

The compound with the CAS Number 214424-24-5 is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name Determination

The structure consists of a benzyl group attached to a nitrogen atom, which itself is substituted with a methyl group. The benzyl group is further substituted at the 3-position with a benzyloxy group. Following IUPAC guidelines for naming amines, the largest alkyl group attached to the nitrogen is considered the parent chain. In this case, it is the substituted benzyl group. The methyl group is treated as a substituent on the nitrogen atom.

Therefore, the definitive IUPAC name is N-((3-(benzyloxy)phenyl)methyl)methanamine .

  • Parent Hydride: Methane

  • Principal Characteristic Group: Amine (methanamine)

  • Substituents: A methyl group on the nitrogen atom (N-methyl) and a (3-(benzyloxy)phenyl)methyl group also on the nitrogen.

An alternative, though less preferred, systematic name is N-methyl-1-(3-(benzyloxy)phenyl)methanamine. A common synonym is N-(3-(benzyloxy)benzyl)-N-methylamine.

Structural Representation

G Target N-((3-(benzyloxy)phenyl)methyl)methanamine Intermediate_Aldehyde 3-(Benzyloxy)benzaldehyde Target->Intermediate_Aldehyde C-N Disconnection (Reductive Amination) Intermediate_Amine Methylamine Target->Intermediate_Amine Starting_Material_1 3-Hydroxybenzaldehyde Intermediate_Aldehyde->Starting_Material_1 C-O Disconnection (Williamson Ether Synthesis) Starting_Material_2 Benzyl Halide Intermediate_Aldehyde->Starting_Material_2

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. [1][2]It proceeds via an S_N2 reaction between an alkoxide and a primary alkyl halide.

Mechanism: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from benzyl bromide in a classic S_N2 fashion. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Step 2: Synthesis of N-((3-(Benzyloxy)phenyl)methyl)methanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. [3][4]It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Mechanism: 3-(Benzyloxy)benzaldehyde reacts with methylamine to form an unstable carbinolamine, which then dehydrates to form a Schiff base (imine). The reducing agent, typically a mild hydride donor such as sodium borohydride, then reduces the imine to the final secondary amine. [3]The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a similar synthesis of N-methyl-3-(phenoxymethyl)benzylamine and should provide a good starting point for the synthesis of the title compound. [3] Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)benzaldehyde.

Step 2: Synthesis of N-((3-(Benzyloxy)phenyl)methyl)methanamine

  • In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq.) in methanol.

  • To the stirred solution, add an aqueous solution of methylamine (40%, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-((3-(benzyloxy)phenyl)methyl)methanamine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(Benzyloxy)benzaldehyde 3-(Benzyloxy)benzaldehyde 3-Hydroxybenzaldehyde->3-(Benzyloxy)benzaldehyde 1. K2CO3, Acetone 2. Benzyl Bromide, Reflux N-((3-(benzyloxy)phenyl)methyl)methanamine N-((3-(benzyloxy)phenyl)methyl)methanamine 3-(Benzyloxy)benzaldehyde->N-((3-(benzyloxy)phenyl)methyl)methanamine 1. CH3NH2, MeOH 2. NaBH4

Caption: Synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is not widely available, we can predict its properties based on its structure and data from similar compounds like N-methylbenzylamine. [5]

Property Predicted Value Reference/Method
Molecular Formula C₁₅H₁₇NO -
Molecular Weight 227.30 g/mol -
Appearance Likely a colorless to pale yellow oil Analogy
pKa (Strongest Basic) ~9.5 ChemAxon (for N-methylbenzylamine) [5]
logP ~3.0 - 3.5 ALOGPS/ChemAxon (estimation)
Hydrogen Bond Acceptors 2 (N and O) -
Hydrogen Bond Donors 1 (N-H) -

| Rotatable Bonds | 5 | - |

Characterization

For unambiguous identification, a combination of spectroscopic techniques is essential.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons adjacent to the ether oxygen, a singlet for the methylene protons between the phenyl ring and the nitrogen, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms, including the characteristic chemical shifts for the benzylic carbons, the N-methyl carbon, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (227.30 g/mol ). Fragmentation patterns would likely involve cleavage of the benzyl and methyl groups.

Applications in Drug Development

The benzyloxy moiety is a significant pharmacophore in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. [6][7]

Monoamine Oxidase (MAO) Inhibition

The benzyloxy group is a key feature in several known monoamine oxidase (MAO) inhibitors. [6][7]MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative diseases such as Parkinson's disease. The benzyloxy group can engage in favorable interactions within the active site of the enzyme, contributing to the binding affinity and selectivity of the inhibitor. [6]The structure of N-((3-(benzyloxy)phenyl)methyl)methanamine makes it a potential candidate for investigation as a MAO inhibitor.

Modulation of Physicochemical Properties

The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system. [6]It can also serve as a metabolically stable alternative to a free phenol, preventing rapid glucuronidation or sulfation and thereby extending the compound's half-life.

Structural Scaffold for Library Synthesis

The synthetic accessibility of N-((3-(benzyloxy)phenyl)methyl)methanamine and the presence of a reactive secondary amine make it an attractive scaffold for the generation of chemical libraries. Further modifications at the nitrogen atom, such as acylation or alkylation, can be readily performed to explore the structure-activity relationships of this chemical class for various biological targets.

Conclusion

N-((3-(benzyloxy)phenyl)methyl)methanamine is a well-defined chemical entity with a clear synthetic pathway accessible through standard organic chemistry transformations. Its structural features, particularly the benzyloxy pharmacophore, suggest its potential as a valuable building block in drug discovery, most notably in the exploration of novel CNS-active agents such as MAO inhibitors. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

  • BenchChem. (2025). Synthesis of N-methyl-3-(phenoxymethyl)benzylamine from 3-(phenoxymethyl)benzaldehyde: Application Notes and Protocols.
  • FooDB. (2010). Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenemethanamine, N-methyl- (CAS 103-67-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Kumar, A., et al. (2021). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Future Medicinal Chemistry, 13(1), 75-92. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.1: Naming Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Theoretical Mechanism of Action of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Abstract While 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not extensively characterized in publicly accessible literature, its molecular architecture provides a compelling basis for formulating a primary mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is not extensively characterized in publicly accessible literature, its molecular architecture provides a compelling basis for formulating a primary mechanistic hypothesis. This guide deconstructs the compound's structure, positing its action as a potent agonist of the serotonin 2A receptor (5-HT₂A). This theory is built upon well-established structure-activity relationships observed in the N-benzylphenethylamine class of compounds. We present the theoretical signaling cascade, a comprehensive workflow for experimental validation, and the causal logic behind each proposed step, designed to rigorously test this hypothesis.

Structural Analysis and Core Mechanistic Hypothesis

The structure of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine contains key pharmacophoric elements that strongly suggest a specific interaction with the serotonergic system. A rational analysis of its molecular components forms the foundation of our central hypothesis.

  • Phenethylamine Backbone: The core scaffold is a phenethylamine derivative. Unsubstituted phenethylamines are typically selective for the 5-HT₂ receptor subtypes but often lack high potency or selectivity between the individual subtypes.[1]

  • N-Benzyl Substitution: The most functionally significant feature is the N-benzyl group (the N-methylmethanamine attached to the phenyl ring). It is authoritatively documented that the addition of an N-benzyl group, particularly with specific substitutions, to a phenethylamine core can dramatically increase binding affinity and functional potency at the 5-HT₂A receptor by orders of magnitude.[1][2] This modification is the hallmark of the potent "NBOMe" and "NBOH" class of psychoactive compounds.[2][3][4]

  • 3-Benzyloxy Group: The substituent at the meta- (3-) position of the phenyl ring is a benzyloxy group. The electronic and steric properties of this large, ether-linked group are predicted to critically influence the molecule's orientation and binding affinity within the 5-HT₂A receptor's active site.

Primary Mechanistic Hypothesis: Based on this structural analysis, the principal theoretical mechanism of action for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is that it functions as a high-potency agonist at the serotonin 5-HT₂A receptor. Its binding is hypothesized to initiate a canonical Gαq/11-protein coupled signaling cascade.

Proposed Intracellular Signaling Cascade

Upon binding to the 5-HT₂A receptor, the compound is theorized to induce a conformational change that activates the associated Gq protein. This event triggers a well-defined downstream signaling pathway.

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Compound R_5HT2A 5-HT₂A Receptor Ligand->R_5HT2A Binds & Activates Gq Gαq/11 R_5HT2A->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Downstream Downstream Targets (e.g., ERK Phosphorylation) PKC->Downstream Ca_Release->Downstream

Caption: Proposed 5-HT₂A receptor Gq signaling cascade initiated by the compound.

A Rigorous Workflow for Experimental Validation

To move from a theoretical mechanism to empirical evidence, a multi-stage validation process is required. This workflow is designed to be self-validating, where the results of each stage inform the next, providing a comprehensive pharmacological profile.

Experimental_Workflow cluster_0 Stage 1: Target Affinity & Selectivity cluster_1 Stage 2: Functional Activity & Potency cluster_2 Stage 3: Downstream Cellular Effects cluster_3 Outcome Binding Radioligand Binding Assays (Determine Ki) Functional IP₁ Accumulation Assay (Determine EC₅₀ & Emax) Binding->Functional Confirm Affinity Proceed if Ki < 100 nM Downstream Western Blot for pERK (Confirm Pathway Activation) Functional->Downstream Confirm Agonism Proceed if Emax > 70% Profile Mechanistic Profile Downstream->Profile Confirm Signaling

Caption: A three-stage workflow for the experimental validation of the proposed mechanism.

Stage 1 Protocol: Receptor Binding Affinity Profile

Objective: To determine the binding affinity (Ki) and selectivity of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine for the human 5-HT₂A receptor and a panel of other relevant CNS targets.

Methodology: Radioligand Displacement Assay

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human 5-HT₂A receptor.

  • Radioligand Selection: Use a high-affinity 5-HT₂A antagonist radioligand, such as [³H]ketanserin.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein per well).

    • [³H]ketanserin at a final concentration equal to its K_d (~0.5 nM).

    • A range of concentrations of the test compound (1-(3-(benzyloxy)phenyl)-N-methylmethanamine), typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Nonspecific Binding: A parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM spiperone) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Selectivity Panel: Repeat this procedure for other key receptors, such as 5-HT₂C, 5-HT₁A, and the dopamine (DAT) and serotonin (SERT) transporters to establish a selectivity profile.

Anticipated Data Presentation:

Target Receptor / TransporterHypothetical K_i (nM)
Serotonin 5-HT₂A < 10
Serotonin 5-HT₂C50 - 200
Serotonin 5-HT₁A> 1000
Dopamine Transporter (DAT)> 1000
Serotonin Transporter (SERT)> 1000

This table illustrates the expected outcome if the primary hypothesis is correct: high affinity and selectivity for the 5-HT₂A receptor.

Stage 2 Protocol: Functional Agonist Activity

Objective: To quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound at the 5-HT₂A receptor, confirming it acts as an agonist.

Methodology: Inositol Monophosphate (IP₁) Accumulation Assay

Causality: The Gq pathway activated by the 5-HT₂A receptor leads to the cleavage of PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. The inclusion of lithium chloride (LiCl) blocks the final step, causing IP₁ to accumulate, which serves as a stable and robust proxy for receptor activation.

  • Cell Culture: Culture HEK293 cells expressing the human 5-HT₂A receptor in an appropriate medium. Seed cells into 96-well plates and grow to near confluency.

  • Stimulation Buffer: Prepare a stimulation buffer containing 10 mM LiCl.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known 5-HT₂A full agonist (e.g., DOI) in the stimulation buffer.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the prepared compound dilutions to the wells.

    • Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and detect the accumulated IP₁ using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the response (HTRF ratio or absorbance) against the log concentration of the compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. The Eₘₐₓ should be expressed relative to the maximum response of the reference full agonist.

Anticipated Data Presentation:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Full Agonist)
Test Compound < 50 > 85%
Reference Agonist (DOI)~20100%

This table illustrates the expected outcome for a potent, full, or near-full agonist.

Conclusion

The molecular structure of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine provides a strong theoretical foundation for its mechanism of action as a potent 5-HT₂A receptor agonist. This hypothesis is derived from extensive literature on the profound impact of N-benzyl substitution on the pharmacology of phenethylamines.[1][2][4] The proposed experimental workflow, progressing from binding affinity to functional activity, offers a robust and logical pathway to empirically test this theory. Successful validation would place this compound within a class of molecules known for their significant influence on central nervous system function, warranting further investigation into its therapeutic or research potential.

References

  • Sriramchem. (n.d.). (S)-1-(3-(benzyloxy)phenyl)-N,N-dimethylethanamine.
  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine.
  • Kikura-Hanajiri, R., et al. (1998). Effects of benzylpiperazine derivatives on the acute effects of 3,4-methylenedioxymethamphetamine in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Jensen, A. A., et al. (2017). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). 25CN-NBOH.
  • Khan, I., et al. (2024).
  • Rauf, A., et al. (2014). (3-Benzoylphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Roth, B. L., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Neuropharmacology. Available at: [Link]

  • Isom, A. L., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine in Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the utilization of versatile chemical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the utilization of versatile chemical scaffolds. 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine, while not extensively documented as a standalone therapeutic agent, represents a pivotal structural motif. Its significance lies primarily in its role as a key intermediate in the synthesis of established pharmaceuticals and as a foundational scaffold for the development of new bioactive molecules. The presence of a benzyloxy-protected phenol and a secondary amine provides two key reactive handles for molecular elaboration, making it a valuable building block for drug discovery programs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols related to 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine. We will delve into its primary application as a precursor in the synthesis of the Alzheimer's drug, Rivastigmine, and explore its broader potential as a scaffold for generating novel compounds with diverse biological activities. The protocols provided are designed to be robust and reproducible, reflecting best practices in synthetic and medicinal chemistry.

Part 1: The Strategic Role in Pharmaceutical Synthesis - The Rivastigmine Case Study

The most prominent application of the 1-(3-(benzyloxy)phenyl)-N-methylmethanamine core structure is in the synthesis of Rivastigmine. Rivastigmine is a reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By increasing the levels of acetylcholine in the brain, Rivastigmine helps to alleviate some of the cognitive symptoms associated with mild to moderate Alzheimer's disease.[1][2]

The synthesis of Rivastigmine often involves the preparation of a key intermediate, 3-(1-(dimethylamino)ethyl)phenol. The benzyloxy group in 1-(3-(benzyloxy)phenyl)-N-methylmethanamine serves as a crucial protecting group for the phenolic hydroxyl function during the synthetic sequence. This protection strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route to Rivastigmine, highlighting the role of a benzyloxy-protected intermediate.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Carbamoylation 3-Benzyloxyacetophenone 3-Benzyloxyacetophenone Intermediate_Amine Intermediate_Amine 3-Benzyloxyacetophenone->Intermediate_Amine Methylamine, NaBH3CN Protected_Precursor 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine Intermediate_Amine->Protected_Precursor Formaldehyde, HCOOH (Eschweiler-Clarke) Key_Intermediate 3-(1-(Dimethylamino)ethyl)phenol Protected_Precursor->Key_Intermediate H2, Pd/C Rivastigmine Rivastigmine Key_Intermediate->Rivastigmine N-Ethyl-N-methylcarbamoyl chloride

Caption: Synthetic pathway to Rivastigmine.

Protocol 1: Synthesis of a Rivastigmine Precursor (Illustrative)

This protocol outlines the synthesis of 3-(1-(dimethylamino)ethyl)phenol, a key intermediate for Rivastigmine, demonstrating the utility of a benzyloxy protecting group strategy.

Materials:

  • 3'-Benzyloxyacetophenone

  • Methylamine (40% in water)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Formaldehyde (37% in water)

  • Formic acid

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Reductive Amination to form 1-(3-(Benzyloxy)phenyl)-N-methylethanamine

  • To a solution of 3'-benzyloxyacetophenone (1 eq) in methanol, add methylamine (40% in water, 3 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • To a flask containing the product from Step 1 (1 eq), add formic acid (3 eq) and formaldehyde (37% in water, 3 eq).[3]

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and carefully basify with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford 1-(3-(benzyloxy)phenyl)-N,N-dimethylethanamine.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the product from Step 2 (1 eq) in methanol.

  • Add 10% Pd/C catalyst (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(1-(dimethylamino)ethyl)phenol.

This key intermediate can then be reacted with N-ethyl-N-methylcarbamoyl chloride to yield Rivastigmine.[2]

Part 2: A Scaffold for Broader Medicinal Chemistry Applications

The benzyloxy-phenyl-methanamine scaffold is not limited to the synthesis of Rivastigmine. This structural motif is present in a variety of compounds with diverse biological activities. The benzyloxy group can be replaced with other substituents to modulate lipophilicity and electronic properties, while the amine functionality serves as a convenient point for further derivatization.

Table 1: Biological Activities of Structurally Related Benzyloxy-Phenyl Derivatives
Compound ClassBiological ActivityTherapeutic AreaReference
N-(benzyloxy)-pyrazole-carboxamidesMEK InhibitorsOncology[4]
Benzyloxyquinoxaline PropanamidesAntiproliferativeOncology[5]
Benzyloxy-phenyl ThiazolidinonesAntimicrobialInfectious Diseases[6]
(Benzyloxy)phenyl)methanamine DerivativesCARM1 InhibitorsOncology (Melanoma)[7]
Benzyloxy-benzimidazole CarboxamidesAntiproliferative, AntioxidantOncology, General Health[8]

The diverse activities of these related compounds underscore the potential of the 1-(3-(benzyloxy)phenyl)-N-methylmethanamine scaffold as a starting point for the discovery of new drugs in various therapeutic areas, including oncology and infectious diseases.[5][9]

Workflow for Exploring New Chemical Space

The following workflow outlines a general approach for utilizing 1-(3-(benzyloxy)phenyl)-N-methylmethanamine as a scaffold for the synthesis and screening of novel compounds.

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Lead Optimization Scaffold 1-(3-(Benzyloxy)phenyl)- N-methylmethanamine Derivatization Derivatization Scaffold->Derivatization Amide coupling, Alkylation, etc. Compound_Library Compound_Library Derivatization->Compound_Library Purification & Characterization Cytotoxicity_Assay Cytotoxicity_Assay Compound_Library->Cytotoxicity_Assay MTT/MTS Assay Antimicrobial_Assay Antimicrobial_Assay Compound_Library->Antimicrobial_Assay MIC Determination Hit_Compounds_1 Hit_Compounds_1 Cytotoxicity_Assay->Hit_Compounds_1 Identify compounds with IC50 < 10 µM Hit_Compounds_2 Hit_Compounds_2 Antimicrobial_Assay->Hit_Compounds_2 Identify compounds with low MIC Dose_Response Dose-Response & Selectivity Studies Hit_Compounds_1->Dose_Response Hit_Compounds_2->Dose_Response SAR_Studies SAR_Studies Dose_Response->SAR_Studies Structure-Activity Relationship ADME_Tox ADME_Tox SAR_Studies->ADME_Tox

Caption: Drug discovery workflow.

Protocol 2: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a standard method for evaluating the antiproliferative activity of novel compounds synthesized from the 1-(3-(benzyloxy)phenyl)-N-methylmethanamine scaffold against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C16H19NO-
Molecular Weight 241.33 g/mol -
Appearance Likely an oil or low-melting solidInferred from similar structures[10]
Storage 2-8°C, under inert atmosphereRecommended for amines to prevent oxidation
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure
CAS Number Not readily available for N-methyl; 1111083-50-1 for N,N-dimethyl[10]

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Amines can be corrosive and irritants. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a valuable, albeit under-documented, molecule in the medicinal chemist's toolkit. Its primary, well-established role as a precursor in the synthesis of Rivastigmine highlights the importance of benzyloxy-protection in multi-step organic synthesis. Furthermore, the growing body of literature on the diverse biological activities of related benzyloxy-phenyl derivatives strongly suggests that this scaffold holds significant potential for the development of novel therapeutic agents in areas such as oncology and infectious diseases. The protocols and workflows presented in this document provide a solid foundation for researchers to explore the full potential of this versatile chemical entity.

References

  • Barakat, A., et al. (2021). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 26(16), 4882. [Link]

  • Pund, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted-benzylidene)-amino)-1-(thiazolidin-3-yl) propan-1-one derivatives. Journal of the Serbian Chemical Society, 87(3), 2445-2458. [Link]

  • Zayed, M. F., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(21), 7351. [Link]

  • Pharmaffiliates. (n.d.). 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine. Retrieved from [Link]

  • Polla, M., et al. (2004). Novel Convenient Synthesis of Rivastigmine. Collection of Czechoslovak Chemical Communications, 69(3), 670-680. [Link]

  • Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(20), 4963-4972. [Link]

  • Google Patents. (2012).
  • Google Patents. (2015).
  • Moghbel, A., et al. (2014). Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. Iranian Journal of Pharmaceutical Research, 13(3), 817-826. [Link]

  • ResearchGate. (2016). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. [Link]

  • Figshare. (2021). Collection - Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - Journal of Medicinal Chemistry. [Link]

  • Patsnap. (n.d.). Method for synthesis of rivastigmine.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

Sources

Application

Application Note: A Practical Guide to Characterizing 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine in Radioligand Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction The characterization of novel chemical entities is a cornerstone of modern pharmacology and drug discovery. The compound 1-(3-(Benzyloxy)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of novel chemical entities is a cornerstone of modern pharmacology and drug discovery. The compound 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a synthetic molecule whose biological activity is not extensively documented in public literature. Its structure, featuring a phenethylamine-like backbone, suggests a potential interaction with receptors and transporters of the central nervous system, particularly those involved in monoamine signaling (e.g., dopamine, serotonin, norepinephrine).[1][2]

This application note serves as a comprehensive, methodology-driven guide for researchers aiming to profile the binding characteristics of this, or structurally similar, investigational compounds. We will detail the principles and provide step-by-step protocols for using radioligand binding assays to determine the affinity of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine for a chosen receptor target. The workflow is designed to be self-validating, beginning with the characterization of the receptor preparation itself (Saturation Binding Assay) and culminating in the determination of the test compound's binding affinity (Competitive Inhibition Assay).

Section 1: Foundational Concepts in Receptor Binding

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] These assays are governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex.[4]

Key Parameters:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.[4]

  • Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the sample, typically expressed as fmol/mg of protein or sites/cell .[3]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing (unlabeled) ligand that displaces 50% of a specific radioligand from its receptor.

  • Ki (Inhibition Constant): The equilibrium dissociation constant for a competing ligand. Unlike the IC50, the Ki is an intrinsic measure of affinity that is independent of the assay conditions (e.g., radioligand concentration).[5][6]

A critical aspect of these assays is distinguishing between the different types of binding observed:

  • Total Binding: The total amount of radioligand bound to the receptor preparation (membranes or cells).

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter, lipids, or low-affinity sites.[7] This is measured by including a high concentration of an unlabeled drug that saturates the target receptors, leaving only the non-specific component to be measured.[8]

  • Specific Binding: The pharmacologically relevant binding to the target receptor. It is calculated by subtracting non-specific binding from total binding.

G cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_specific Specific Binding (Calculated) TB Radioligand binds to Receptors (Specific) AND Other Sites (Non-Specific) SB Specific Binding = Total Binding - NSB TB->SB Subtract NSB Radioligand binds ONLY to Other Sites (Non-Specific) because receptors are blocked by excess unlabeled ligand. NSB->SB

Caption: Conceptual diagram illustrating the components of receptor binding assays.

Section 2: Pre-Assay Considerations and Preparation

2.1. Investigational Compound Handling

  • Compound: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

  • Molecular Formula: C₁₅H₁₇NO

  • Molecular Weight: 227.30 g/mol (based on similar structures)[9]

  • Solubility: Initially test solubility in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the assay buffer. Note the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid affecting receptor integrity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

2.2. Receptor Preparation: Cell Membranes

Using isolated cell membranes is a robust method for receptor binding assays as it removes many cellular components that can interfere with the assay.[10] This protocol outlines a general procedure for preparing membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human dopamine transporter, DAT).

  • Cell Culture: Grow cells to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[11]

  • Homogenization: Lyse the cells mechanically using a handheld homogenizer.[11]

  • Initial Centrifugation: Centrifuge the lysate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands.

  • Final Preparation: Resuspend the final pellet in a known volume of Storage Buffer (e.g., Assay Buffer with 10% sucrose as a cryoprotectant).

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

2.3. Radioligand Selection

The choice of radioligand is critical for a successful assay.[12] An ideal radioligand possesses:

  • High affinity (low Kd) for the target receptor.

  • High specific activity (Ci/mmol) to enable sensitive detection.

  • Low non-specific binding.[12]

  • Reversibility of binding.

For screening 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine against monoamine transporters, suitable radioligands could include:

  • Dopamine Transporter (DAT): [³H]WIN 35,428

  • Serotonin Transporter (SERT): [³H]Citalopram

  • Norepinephrine Transporter (NET): [³H]Nisoxetine

Section 3: Experimental Protocols

The following protocols are designed for a 96-well plate format using a filtration-based separation of bound and free radioligand.[3]

3.1. Protocol 1: Radioligand Saturation Binding Assay

Objective: To determine the Kd of the radioligand and the Bmax of the receptor preparation. This step validates that the receptor preparation is suitable for use in competitive assays.[13]

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: Selected based on the target (e.g., [³H]WIN 35,428 for DAT).

  • Unlabeled Ligand (for NSB): A high-affinity ligand for the target, structurally different from the radioligand if possible (e.g., 10 µM Cocaine for DAT).[12]

  • Receptor Membranes: Prepared as described in Section 2.2.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in a blocking agent like 0.3% polyethyleneimine (PEI) to reduce NSB.

  • Scintillation Cocktail & Microplate Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical range would span 0.1x to 10x the expected Kd.[12]

  • Set up the 96-well assay plate in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and background (no membranes).

  • For Total Binding wells: Add 50 µL of Assay Buffer, 50 µL of the corresponding radioligand dilution, and 100 µL of diluted receptor membranes (e.g., 10-20 µg protein/well).

  • For NSB wells: Add 50 µL of the unlabeled ligand (final concentration ~100-1000x Kd of the radioligand), 50 µL of the corresponding radioligand dilution, and 100 µL of diluted receptor membranes.[8]

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Agitate gently.

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration over the pre-soaked filter plate.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., Assay Buffer) to remove unbound radioligand.

  • Drying & Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3.2. Protocol 2: Competitive Inhibition Binding Assay

Objective: To determine the IC50 and calculate the Ki of the test compound, 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine.

Materials:

  • Same as Protocol 3.1, plus:

  • Test Compound: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer. A wide concentration range is recommended for the initial screen (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Set up the 96-well assay plate in triplicate for each condition.

  • To each well, add reagents in the following order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of unlabeled ligand (for NSB) OR 50 µL of the corresponding test compound dilution.

    • 50 µL of radioligand (at a fixed concentration, typically at or below its Kd value determined in Protocol 3.1).[12]

    • 100 µL of diluted receptor membranes.

  • Incubate, terminate, wash, and count as described in Protocol 3.1.

G start Start: Prepare Reagents (Membranes, Buffers, Ligands) dilute_radioligand Protocol 1: Saturation Prepare Radioligand Serial Dilutions start->dilute_radioligand dilute_competitor Protocol 2: Competition Prepare Test Compound Serial Dilutions start->dilute_competitor plate_setup Set up 96-well Plate (Total, NSB, Test Compound) add_reagents Add Reagents to Wells: 1. Buffer / Competitor 2. Radioligand 3. Membranes incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) filter_wash Terminate by Rapid Filtration Wash wells with ice-cold buffer count Dry Filter Plate & Add Scintillant Count Radioactivity (CPM) analyze Data Analysis: Non-linear Regression

Caption: General experimental workflow for radioligand binding assays.

Section 4: Data Analysis and Interpretation

4.1. Saturation Assay Analysis

  • Calculate Specific Binding (CPM) for each radioligand concentration: Specific Binding = Total Binding - Mean NSB.

  • Convert CPM to molar units (e.g., fmol/mg protein) based on the specific activity of the radioligand and the protein concentration per well.

  • Plot Specific Binding vs. Radioligand Concentration.

  • Fit the data using non-linear regression with a "one-site specific binding" model (hyperbola).

    • Equation: Y = (Bmax * X) / (Kd + X)

    • The software (e.g., GraphPad Prism) will calculate the best-fit values for Bmax and Kd.[13]

4.2. Competition Assay Analysis

  • Calculate the percentage of specific binding for each concentration of the test compound.

    • % Specific Binding = ((CPM_test - CPM_NSB) / (CPM_total - CPM_NSB)) * 100

  • Plot % Specific Binding vs. the log concentration of the test compound.

  • Fit the data using non-linear regression with a "log(inhibitor) vs. response -- variable slope" model.

    • The software will calculate the best-fit value for the IC50.

4.3. Calculating Ki using the Cheng-Prusoff Equation

The Ki is calculated from the IC50 to provide a standardized measure of affinity.[14][15]

  • Equation: Ki = IC50 / (1 + [L]/Kd)

    • [L] = Concentration of the radioligand used in the competition assay.

    • Kd = Dissociation constant of the radioligand (determined from the saturation assay).

This equation is valid for competitive interactions where the radioligand and test compound bind to the same site.[6]

Illustrative Data Presentation

ParameterValueDescription
Radioligand Kd 1.5 nMAffinity of [³H]WIN 35,428 for DAT (from Saturation Assay).
Receptor Bmax 450 fmol/mgDensity of DAT sites in the membrane preparation.
Test Compound IC50 75 nMConcentration of test compound displacing 50% of radioligand.
Test Compound Ki 35.7 nMCalculated affinity of the test compound for DAT.
(Note: Data are for illustrative purposes only)

Section 5: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand is too hydrophobic; Insufficient blocking of filters; Inadequate washing.Use a different radioligand if possible; Increase PEI concentration or pre-soak time for filters; Increase wash volume or number of washes; Add BSA to wash buffer.[8][12]
Low Specific Binding Signal Not enough receptor in the assay; Low receptor expression in cells; Inactive receptor preparation.Increase the amount of membrane protein per well; Verify receptor expression in the cell line; Prepare fresh membranes, ensuring protease inhibitors are used.
Poor Curve Fit / High Scatter Pipetting errors; Incomplete mixing; Assay not at equilibrium.Use calibrated pipettes and proper technique; Ensure gentle agitation during incubation; Increase incubation time to ensure equilibrium is reached.
Calculated Ki varies between experiments Inconsistent radioligand concentration; Inaccurate Kd value.Always use a fresh dilution of radioligand from a verified stock; Ensure the Kd was determined accurately under identical buffer and temperature conditions.

Section 6: Conclusion

This application note provides a robust framework for characterizing the binding affinity of the novel compound 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine. By first performing a saturation assay to validate the receptor preparation and determine the Kd of the radioligand, researchers can ensure that the subsequent competitive inhibition assay yields a reliable Ki value for the test compound. This systematic approach provides a trustworthy, quantitative measure of a new molecule's interaction with its putative target, a critical first step in the drug discovery and development pipeline.

References

  • Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports (via PMC) URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine Source: Pharmaffiliates URL: [Link]

  • Title: Monoamine transporters: structure, intrinsic dynamics and allosteric regulation Source: Nature Structural & Molecular Biology (via PMC) URL: [Link]

  • Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues Source: PubMed URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: G protein-coupled receptor Source: Wikipedia URL: [Link]

  • Title: Key concepts: Saturation binding Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

  • Title: Analyzing Kinetic Binding Data Source: Assay Guidance Manual (via NCBI) URL: [Link]

  • Title: Biochemistry, G Protein Coupled Receptors Source: StatPearls (via NCBI) URL: [Link]

  • Title: Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery Source: The AAPS Journal (via PMC) URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation Source: PubMed URL: [Link]

  • Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Nonspecific binding Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Welcome to the dedicated technical support guide for the purification of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this secondary amine. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and detailed protocols in a user-friendly Q&A format.

The synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, typically achieved via the reductive amination of 3-(benzyloxy)benzaldehyde with methylamine, is a robust transformation. However, the purification of the final product is often where significant challenges arise. This guide will address these challenges directly, providing not just solutions, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Work-up and Preliminary Purification

Question 1: My initial crude NMR looks very messy after the reductive amination reaction. What are the likely impurities I should expect?

Answer: A complex crude reaction mixture is not uncommon for reductive aminations. The primary impurities are typically derived from the starting materials and side reactions. Understanding these will guide your purification strategy.

  • Unreacted Starting Materials:

    • 3-(Benzyloxy)benzaldehyde: Often, the reaction does not go to completion, leaving residual aldehyde.

    • Methylamine: As a volatile gas or solution, its concentration can be difficult to control precisely.

  • Reaction By-products:

    • 3-(Benzyloxy)benzyl alcohol: This results from the over-reduction of the starting aldehyde by the hydride reducing agent (e.g., NaBH₄, NaBH(OAc)₃).[1]

    • 1-(3-(Benzyloxy)phenyl)methanamine (Primary Amine): This can arise if the intermediate imine is reduced before methylation occurs, or if demethylation of the product happens under certain conditions.

    • 1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine (Tertiary Amine): Over-alkylation of the desired secondary amine product can occur, leading to the formation of the tertiary amine. This is a common issue in reductive amination when trying to synthesize secondary amines.[2][3]

  • Reagent-Related Impurities:

    • Boron salts (from borohydride reagents) and other inorganic residues from the reaction work-up.

Below is a diagram illustrating the potential products from the reductive amination of 3-(benzyloxy)benzaldehyde.

G cluster_reactants Reactants cluster_products Potential Products Aldehyde 3-(Benzyloxy)benzaldehyde Product 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine (Desired Secondary Amine) Aldehyde->Product Reductive Amination (Desired Path) Over_reduced 3-(Benzyloxy)benzyl alcohol Aldehyde->Over_reduced Over-reduction Primary_Amine Primary Amine By-product Aldehyde->Primary_Amine Incomplete Reaction/ Demethylation Amine Methylamine Tertiary_Amine Tertiary Amine By-product Product->Tertiary_Amine Further Alkylation

Caption: Synthetic pathways for the target compound and common by-products.

Question 2: What is the most effective initial work-up procedure to remove the bulk of non-basic impurities?

Answer: An acid-base extraction is the most effective first step to separate your basic amine product from neutral and acidic impurities. The basic nitrogen of your target compound allows it to be selectively protonated and moved into an aqueous layer.

Core Principle: Amines are basic and will form water-soluble ammonium salts in the presence of an acid. Neutral organic compounds, such as the starting aldehyde and the over-reduced alcohol by-product, will remain in the organic layer.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). It is recommended to perform this extraction 2-3 times to ensure all of the amine is captured in the aqueous layer.

    • Expert Tip: Check the pH of the aqueous layer after each extraction to ensure it remains acidic (pH 1-2).

  • Separation: Combine the acidic aqueous layers. At this stage, you can discard the organic layer which contains neutral impurities like 3-(benzyloxy)benzaldehyde and 3-(benzyloxy)benzyl alcohol.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH 10-12). This deprotonates the ammonium salt, regenerating the free amine. You may observe the solution becoming cloudy as the water-insoluble free amine precipitates or oils out.

  • Back-Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

This procedure should provide a significantly cleaner product, enriched in the desired secondary amine and other basic by-products.

Section 2: Chromatographic Purification

Question 3: I am trying to purify my product using standard silica gel flash chromatography, but I'm getting severe peak tailing. Why is this happening and how can I fix it?

Answer: This is a classic problem when purifying amines on silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] These acidic sites can strongly interact with the basic lone pair of electrons on the nitrogen atom of your amine, leading to poor peak shape (tailing) and sometimes irreversible adsorption of your product onto the column.[5]

Solutions to Mitigate Tailing:

  • Mobile Phase Modification (Recommended First Approach):

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic silanol groups.

      • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate/1% TEA). TEA is volatile and can usually be removed under high vacuum.[6]

      • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as a component of the eluent can be very effective (e.g., DCM/Methanol with 1% 7N NH₃/MeOH).[7]

  • Use of Specialized Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines.[8]

    • Deactivated Silica: You can prepare your own deactivated silica by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.[9]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[4][8]

Data Summary: Recommended Starting Conditions for Flash Chromatography

Stationary PhaseRecommended Eluent SystemRationale
Standard Silica GelHexane/Ethyl Acetate + 1% TriethylamineCost-effective, readily available. TEA neutralizes acidic silanol groups.[6]
Standard Silica GelDichloromethane/Methanol + 0.5% Ammonia (7N in MeOH)For more polar separations. Ammonia is highly effective at preventing tailing.[7]
Amine-Functionalized SilicaHexane/Ethyl AcetateIdeal for basic compounds, provides excellent peak shape without modifiers.[8]
Neutral AluminaHexane/Ethyl AcetateAlternative to silica, avoids acidic interactions.[4]

Question 4: I am concerned about the stability of the benzyl ether protecting group during purification. What conditions should I avoid?

Answer: This is a valid concern. The benzyl ether linkage is generally robust, but it is susceptible to cleavage under certain conditions that can be encountered during purification.

Conditions to Avoid:

  • Catalytic Hydrogenation: Never use palladium, platinum, or other hydrogenation catalysts. This is a standard method for removing benzyl ethers and will cleave the protecting group, resulting in 3-hydroxy-N-methylbenzylamine.[10][11]

  • Strongly Acidic Conditions: Prolonged exposure to strong acids (e.g., concentrated HCl, HBr, TFA) especially at elevated temperatures, can lead to cleavage of the benzyl ether.[10] While transient exposure to 1M HCl during an aqueous workup is generally fine at room temperature, it is a risk to be aware of.

  • Certain Oxidizing Agents: Strong single-electron oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring.[12]

The diagram below illustrates the deprotection risk.

G Product 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Deprotected 3-Hydroxy-N-methylbenzylamine Product->Deprotected Unwanted Cleavage Conditions Conditions to Avoid: - H₂, Pd/C - Strong Acids (e.g., HBr) - Oxidizing Agents (e.g., DDQ) Conditions->Product

Caption: Conditions leading to unwanted debenzylation of the target compound.

Section 3: Crystallization and Final Product Isolation

Question 5: My product is an oil after chromatography. How can I get a solid, crystalline material for easier handling and characterization?

Answer: Purification via crystallization of a salt is an excellent method to obtain a high-purity, solid final product. Amines readily form salts with acids, and these salts often have well-defined crystal lattices, making them easier to handle and store than the free-base oil. The hydrochloride (HCl) salt is the most common choice.

Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve your purified free-base amine (as an oil or residue) in a suitable anhydrous solvent. Good starting points are diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane.

  • Acidification: Slowly add a solution of HCl in an organic solvent. A 2M solution of HCl in diethyl ether is commercially available and works well. Add the HCl solution dropwise with stirring until precipitation of a solid is observed and the solution becomes slightly acidic (check with pH paper by dabbing a drop of the solution onto moist paper).

    • Critical Note: Avoid a large excess of HCl, as this can sometimes lead to oiling out or difficulty with crystallization.

  • Crystallization:

    • Allow the mixture to stir at room temperature for 1-2 hours to encourage crystal growth.

    • If no solid forms, try cooling the solution to 0-4°C and gently scratching the inside of the flask with a glass rod to induce nucleation.[13]

    • Sometimes, adding a co-solvent (an "anti-solvent") in which the salt is less soluble, such as hexane, can promote precipitation.[14]

  • Isolation and Drying:

    • Collect the resulting solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual soluble impurities.

    • Dry the solid under high vacuum to remove all traces of solvent.

The resulting white to off-white solid should be the hydrochloride salt of your product, which can be characterized by melting point and NMR.

References

  • Pharmaffiliates. 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine. [Link]

  • Google Patents. US10336695B2 - Crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine salt.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Google Patents.
  • PubChem. 1-(3-benzylphenyl)-N-methylmethanamine. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • ResearchGate. (PDF) The crystal structure of ( S )-1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6), 2,4-trien-7-yl)- N -methylmethanamine hydrochloride, C 12 H 18 ClNO 2. [Link]

  • ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Teledyne ISCO. Successful Flash Chromatography. [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]

  • Patsnap. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

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  • National Center for Biotechnology Information. Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. [Link]

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  • Journal of Applicable Chemistry. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Cheméo. Chemical Properties of Benzenemethanamine, N-methyl- (CAS 103-67-3). [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Homework.Study.com. One problem with reductive amination as a method of amine synthesis is that by-products are.... [Link]

  • Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Synthesis

Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(benzyloxy)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This secondary amine is a key intermediate in various synthetic pathways. The following protocols, troubleshooting guides, and FAQs are designed to provide both foundational understanding and practical, field-proven insights to optimize your experimental outcomes.

Introduction to the Synthetic Strategy: Reductive Amination

The synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is most effectively and selectively achieved through a one-pot reductive amination procedure. This method involves the reaction of 3-(benzyloxy)benzaldehyde with methylamine to form an intermediate imine (or its protonated form, an iminium ion), which is subsequently reduced in situ to the desired secondary amine.

This strategy is broadly preferred over traditional N-alkylation methods (e.g., using methyl iodide), as it virtually eliminates the common problem of over-alkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium salts.[1] The key to success lies in the choice of a selective reducing agent that preferentially reduces the C=N bond of the imine over the C=O bond of the starting aldehyde.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mild nature and high selectivity, making it the focus of our recommended protocol.[2][3][4]

Reaction Pathway: Reductive Amination

G cluster_intermediate Intermediate Formation cluster_product Final Product aldehyde 3-(Benzyloxy)benzaldehyde imine Schiff Base (Imine) / Iminium Ion aldehyde->imine Condensation (-H2O) amine Methylamine (MeNH2) amine->imine product 1-(3-(Benzyloxy)phenyl)- N-methylmethanamine imine->product Reduction [NaBH(OAc)3]

Caption: Reductive amination workflow for synthesizing the target secondary amine.

Detailed Experimental Protocol

This protocol describes a reliable, one-pot procedure for the synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine using sodium triacetoxyborohydride (STAB).

Materials and Reagents:

  • 3-(Benzyloxy)benzaldehyde

  • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diatomaceous earth (for filtration)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(benzyloxy)benzaldehyde (1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: Add methylamine solution (1.2–1.5 equiv) to the stirred solution at room temperature.

  • Catalyst Addition (Optional but Recommended): Add glacial acetic acid (0.1 equiv) to catalyze imine formation. The pH of the reaction is crucial; optimal imine formation typically occurs around pH 5.[5] Too much acid will protonate the amine, rendering it non-nucleophilic.[5]

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow for the formation of the intermediate imine. Progress can be monitored by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.3–1.5 equiv) to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Continue stirring at room temperature for 3–12 hours. Monitor the reaction's completion by TLC or LC-MS, ensuring the disappearance of the intermediate imine.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally, saturated brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which often appears as a yellow oil, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the silica).[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Q1: My reaction is stalled. TLC/LC-MS analysis shows a significant amount of unreacted 3-(benzyloxy)benzaldehyde. 1. Inefficient Imine Formation: The equilibrium between reactants and the imine may not favor the imine. This can be due to moisture in the reagents/solvent or suboptimal pH.[5] 2. Deactivated Amine: If the reaction is too acidic (pH < 4), the methylamine will be fully protonated to its non-nucleophilic ammonium salt.1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. 2. Check pH: If you added acid, ensure it was a catalytic amount. You can add a small amount of a non-nucleophilic base like triethylamine to adjust the pH. 3. Increase Amine Concentration: Add a slight excess of methylamine (up to 1.5 equiv) to push the equilibrium toward imine formation.
Q2: I have isolated a major byproduct that is 2 mass units higher than my starting aldehyde. What is it and how do I prevent it? Reduction of the Aldehyde: The byproduct is likely 3-(benzyloxy)benzyl alcohol. This occurs when the reducing agent reduces the starting aldehyde. While STAB is highly selective for the imine, this can still happen if the imine concentration is low or if a less selective reducing agent (like NaBH₄) is used in a one-pot setup.[2][7]1. Confirm Reductant Choice: Ensure you are using a selective borohydride reagent like STAB.[4] 2. Allow Sufficient Time for Imine Formation: Do not add the STAB until you have evidence (e.g., via TLC) that a significant amount of the imine has formed (Step 4 of the protocol). This ensures the STAB has a higher concentration of its preferred substrate.
Q3: My final product is contaminated with a tertiary amine, N-methyl-N-((3-(benzyloxy)phenyl)methyl)methanamine. Over-alkylation: The desired secondary amine product has reacted with another molecule of the aldehyde and been subsequently reduced. While rare with reductive amination, this can occur if there is a large excess of the aldehyde.[1]1. Adjust Stoichiometry: Ensure you are using a slight excess of the amine, not the aldehyde. A 1:1.2 to 1:1.5 ratio of aldehyde to amine is recommended. 2. Slow Aldehyde Addition: In sensitive cases, a solution of the aldehyde can be added slowly to the amine and reducing agent to maintain a low instantaneous concentration of the aldehyde.
Q4: The reaction workup is difficult, and I am getting poor recovery after the aqueous washes. Emulsion Formation: Amines can act as surfactants, leading to emulsions during basic aqueous workup. Product Loss: The protonated amine may have some solubility in the aqueous layer, especially if the pH is not sufficiently basic.1. Break Emulsions: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Centrifugation can also be effective on a small scale. 2. Ensure Basicity: During the NaHCO₃ wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). This keeps the product in its free-base form, which is more soluble in the organic solvent.
Troubleshooting Logic Flowchart

G start Analysis Shows Low Yield or Impurities dec_sm Significant Unreacted Aldehyde? start->dec_sm dec_alcohol Alcohol Byproduct (M+2 of Aldehyde)? dec_sm->dec_alcohol No cause_imine Cause: Poor Imine Formation (pH, Moisture) dec_sm->cause_imine Yes dec_tertiary Tertiary Amine Byproduct? dec_alcohol->dec_tertiary No cause_reduct Cause: Premature or Non-Selective Reduction dec_alcohol->cause_reduct Yes cause_stoich Cause: Incorrect Stoichiometry (Excess Aldehyde) dec_tertiary->cause_stoich Yes end_node Proceed to Optimized Purification dec_tertiary->end_node No sol_imine Action: Use Anhydrous Solvent, Check pH, Add More Amine cause_imine->sol_imine sol_reduct Action: Use STAB, Allow Time for Imine Formation Before Adding cause_reduct->sol_reduct sol_stoich Action: Use Slight Excess of Methylamine cause_stoich->sol_stoich

Caption: A logical flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (STAB) preferred over sodium borohydride (NaBH₄)?

A: STAB is a sterically hindered and less reactive reducing agent compared to NaBH₄. This "tamed" reactivity makes it highly selective for reducing iminium ions in the presence of aldehydes.[2] NaBH₄ is a stronger reducing agent and can readily reduce both the aldehyde and the imine, which would lead to the formation of 3-(benzyloxy)benzyl alcohol as a significant byproduct in a one-pot reaction.[8] Using NaBH₄ typically requires a two-step process: first forming and sometimes isolating the imine, then performing the reduction.[3]

Q2: Can I use methylamine hydrochloride salt directly?

A: Yes, you can use methylamine hydrochloride. However, you will need to add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a stoichiometric amount (at least 1.0 equivalent) to liberate the free methylamine in situ. The resulting ammonium salt of the added base can sometimes complicate the reaction or purification, so using a solution of free methylamine is often more straightforward.

Q3: My reaction seems to be very slow. Can I heat it?

A: Modest heating (e.g., to 40-50 °C) can be used to accelerate the reaction. However, be cautious, as heating can also promote side reactions.[7] It is generally better to first ensure that other parameters (reagent stoichiometry, anhydrous conditions, catalytic acid) are optimized at room temperature before resorting to heat.

Q4: What is the purpose of the acetic acid catalyst?

A: The formation of the imine from the aldehyde and amine proceeds through a carbinolamine intermediate. The elimination of water from this intermediate to form the C=N double bond is the rate-limiting step and is catalyzed by acid.[3][5] The acid protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O).

Q5: How should I store sodium triacetoxyborohydride?

A: STAB is sensitive to moisture. It should be stored in a tightly sealed container in a desiccator or a dry box. When weighing and dispensing the reagent, do so quickly in an environment with low humidity to minimize decomposition from atmospheric moisture.

References

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  • Master Organic Chemistry. Enamines. (2025). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

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  • Google Patents.
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  • MDPI. N,N'-{1,3-Phenylenebis[methyleneoxy-2,1-phenylene(Z)methylylidene]}bis[1-(1-naphthyl)methanamine]. [Link]

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  • ChemRxiv. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). [Link]

  • PubMed Central. Synthesis of a Rivastigmine and Insulin Combinational Mucoadhesive Nanoparticle for Intranasal Delivery. (2024). [Link]

  • National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Sartorius. Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. (2025). [Link]

  • YouTube. Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020). [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. (2025). [Link]

  • ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This guide provides in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to anticipate and manage the degradation of this compound. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Stability of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a molecule featuring two key functional groups that dictate its stability: a benzyl ether and a secondary N-methylamine attached to a benzylic carbon. The inherent reactivity of these groups makes the molecule susceptible to degradation under various environmental and experimental conditions. Understanding these degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.

The primary sites of degradation are the benzylic C-O bond of the ether and the benzylic C-N and N-CH₃ bonds of the amine. The stability of benzylic C-H bonds is lower than other C-H bonds, making them more susceptible to oxidation[1]. This guide will delve into the specific mechanisms of degradation and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine in a question-and-answer format.

Q1: I'm observing unexpected peaks in my HPLC chromatogram after storing my sample. What could be the cause?

A1: The appearance of new peaks strongly suggests degradation of your compound. Based on its structure, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine is prone to several degradation pathways that can result in multiple degradation products. The most probable causes are:

  • Oxidative Degradation: Exposure to air (oxygen), peroxide-containing solvents, or other oxidizing agents can lead to the formation of several degradants. The benzylic positions are particularly susceptible to oxidation[1].

  • Hydrolytic Cleavage: Although benzyl ethers are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions can cause cleavage of the ether linkage.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, particularly for aromatic compounds.

To identify the cause, it is recommended to perform a systematic forced degradation study as outlined in the "Experimental Protocols" section of this guide.

Q2: My compound seems to be degrading even when stored in a seemingly inert solvent. Why is this happening?

A2: Solvents that are generally considered inert can sometimes contribute to degradation. For instance, ethers like THF or dioxane can form peroxides upon storage, which can initiate oxidative degradation. Similarly, chlorinated solvents may contain trace amounts of acidic impurities. It is crucial to use high-purity, freshly opened, or properly stored solvents. For long-term storage, consider solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q3: How can I prevent the degradation of my compound during experimental procedures?

A3: Minimizing degradation requires a multi-faceted approach:

  • Control the Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Manage Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

  • pH Control: If working in aqueous solutions, maintain a neutral pH unless the experimental conditions require otherwise. Use appropriate buffer systems to maintain pH stability.

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from contaminants like peroxides or acids.

Q4: I suspect my compound is undergoing N-demethylation. How can I confirm this?

A4: N-demethylation is a plausible degradation pathway, resulting in the formation of 1-(3-(benzyloxy)phenyl)methanamine. To confirm this, you will need an analytical method capable of separating and identifying this potential degradant.

  • LC-MS/MS is the ideal technique: It can separate the parent compound from the N-demethylated product and provide mass-to-charge ratio (m/z) information for each. The N-demethylated product will have a molecular weight that is 14 Da less than the parent compound.

  • Reference Standard: The most definitive way to confirm N-demethylation is to synthesize or purchase a reference standard of the suspected degradation product and compare its retention time and mass spectrum with the unknown peak in your sample.

Proposed Degradation Pathways

Based on the chemical structure of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine and established chemical principles, the following degradation pathways are proposed.

Oxidative Degradation

Oxidative stress is a major contributor to the degradation of this molecule. The benzylic positions are particularly vulnerable.

  • N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide.

  • N-Demethylation: Oxidative N-demethylation can occur, leading to the formation of the secondary amine and formaldehyde.

  • Cleavage of the Benzyl Ether: Oxidative cleavage of the benzyl ether can yield 3-(methylaminomethyl)phenol and benzaldehyde.

  • Oxidation of the Benzylic Carbon (C-N bond): The benzylic carbon attached to the nitrogen can be oxidized, leading to the cleavage of the C-N bond and the formation of 3-(benzyloxy)benzaldehyde and methylamine.

Oxidative Degradation Pathways cluster_oxidative Oxidative Stress (e.g., H₂O₂, O₂) parent 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine n_oxide N-Oxide parent->n_oxide N-Oxidation n_demethyl 1-(3-(Benzyloxy)phenyl)methanamine + Formaldehyde parent->n_demethyl N-Demethylation ether_cleavage 3-(Methylaminomethyl)phenol + Benzaldehyde parent->ether_cleavage Ether Cleavage cn_cleavage 3-(Benzyloxy)benzaldehyde + Methylamine parent->cn_cleavage C-N Cleavage

Caption: Proposed oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis is most likely to occur under strong acidic or basic conditions, primarily affecting the benzyl ether linkage.

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen followed by nucleophilic attack by water leads to the formation of 3-(methylaminomethyl)phenol and benzyl alcohol.

  • Base-Catalyzed Hydrolysis: While less common for simple benzyl ethers, strong basic conditions at elevated temperatures could potentially facilitate cleavage.

Hydrolytic Degradation Pathway parent 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine products 3-(Methylaminomethyl)phenol + Benzyl Alcohol parent->products Acid/Base Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation reactions.

  • Homolytic Cleavage: The benzyl-oxygen bond can undergo homolytic cleavage to form a benzyloxy radical and a benzyl radical, which can then participate in a variety of secondary reactions.

  • Photo-oxidation: In the presence of oxygen, light can accelerate the oxidative degradation pathways mentioned earlier.

Photodegradation Pathway parent 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine radicals Benzyloxy Radical + Benzyl Radical parent->radicals Homolytic Cleavage (hν) secondary_products Complex Mixture of Products radicals->secondary_products Secondary Reactions Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradation Products hplc->characterization pathway Elucidate Degradation Pathways characterization->pathway

Sources

Optimization

Technical Support Center: Purifying 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

An advanced guide to resolving purification challenges for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, designed for chemical researchers and process development scientists. Welcome to the technical support hub for 1-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to resolving purification challenges for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, designed for chemical researchers and process development scientists.

Welcome to the technical support hub for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this compound. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-tested methodologies to help you achieve your desired purity targets.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a persistent oil that won't crystallize. How can I effectively purify it?

Answer:

This is a common issue as many free amines, including 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, have low melting points or exist as oils at room temperature. When direct crystallization of the free base fails, two primary strategies are recommended: Salt Formation & Recrystallization or Chromatography .

Strategy 1: Hydrochloride Salt Formation and Recrystallization

The conversion of the basic amine to its hydrochloride salt introduces ionic character, significantly increasing the melting point and promoting crystallinity. This is often the most effective method for achieving high purity on both small and large scales.

Causality Explained: The basic nitrogen atom of the amine readily accepts a proton from an acid like hydrochloric acid (HCl). The resulting ammonium salt is a non-volatile, ionic solid with a well-defined crystal lattice, making it an excellent candidate for recrystallization. This process is highly selective for the desired amine, leaving non-basic impurities behind in the solvent.[1][2]

dot

cluster_0 Workflow: Amine Salt Recrystallization A Dissolve Crude Amine Oil in an Organic Solvent (e.g., Diethyl Ether, EtOAc) B Add HCl Solution (e.g., 2M in Diethyl Ether) Dropwise with Stirring A->B Protonation C Precipitate Forms (Amine Hydrochloride Salt) B->C Precipitation D Isolate Salt via Filtration Wash with Cold Solvent C->D Isolation E Recrystallize Salt from a Suitable Solvent System (e.g., Ethanol/Ether) D->E Purification F Collect Pure Crystals and Dry Under Vacuum E->F Final Product G Optional: Regenerate Free Base with Aq. Base and Extract F->G If Free Base is Needed

Caption: Workflow for purification via salt recrystallization.

Protocol 1: Hydrochloride Salt Recrystallization
  • Dissolution: Dissolve the crude 1-(3-(benzyloxy)phenyl)-N-methylmethanamine oil in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc).

  • Protonation: While stirring vigorously, add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold diethyl ether to remove residual soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol, methanol, or isopropanol). Once dissolved, slowly add a co-solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Strategy 2: Flash Column Chromatography

If salt formation is problematic or if impurities have similar basicity, flash column chromatography is a viable alternative.

Causality Explained: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing peaks, and low recovery.[3] To counteract this, the mobile phase is typically modified with a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide. This base neutralizes the acidic sites on the silica, allowing the target amine to elute more symmetrically.[3][4][5]

Protocol 2: Modified Flash Column Chromatography
  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A common starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (v/v) to both the low-polarity and high-polarity solvents to ensure a consistent basic environment.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed easily with the solvent.

Q2: My NMR analysis shows significant amounts of unreacted 3-(benzyloxy)benzaldehyde. How can I remove it?

Answer:

This is an ideal scenario for purification by acid-base extraction . This technique leverages the difference in acidity/basicity between your target compound and the impurity.

Causality Explained: Your product, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, is a base. The impurity, 3-(benzyloxy)benzaldehyde, is a neutral organic compound. By washing an organic solution of your crude product with an aqueous acid (e.g., dilute HCl), the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[6][7] The neutral aldehyde impurity remains in the organic layer.[8] The layers can then be separated.

dot

cluster_0 Separatory Funnel cluster_1 Collection Flasks cluster_2 Final Steps start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with Aqueous HCl (1M) Organic Layer (Neutral Impurities: Aldehyde) Aqueous Layer (Protonated Amine) start->wash1:f0 organic_out Organic Layer: Contains Aldehyde (Discard) wash1:f1->organic_out aqueous_out Aqueous Layer: Contains Amine Salt wash1:f2->aqueous_out basify basify aqueous_out->basify extract Extract with Fresh Organic Solvent basify->extract final Pure Amine in Organic Solvent (Dry and Evaporate) extract->final

Caption: Acid-base extraction workflow to remove neutral impurities.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Place this solution in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. Self-validation: Test a drop of the organic layer by TLC to ensure all the product has been extracted. Repeat the acid wash on the organic layer if necessary.

  • Regeneration: Combine the aqueous extracts in a clean flask and cool in an ice bath. Slowly add 4M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). Your amine product will deprotonate and may precipitate or form an oily layer.

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract twice with fresh portions of ethyl acetate or dichloromethane.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free amine.

Frequently Asked Questions (FAQs)

Q3: What are the most likely impurities from a typical synthesis, and how do they influence my purification choice?

Answer:

The most common synthesis for this compound is the reductive amination of 3-(benzyloxy)benzaldehyde with methylamine, using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The impurity profile is directly linked to this process.

Impurity NameStructureTypical OriginRecommended Purification Method
3-(Benzyloxy)benzaldehyde C₁₄H₁₂O₂Unreacted starting materialAcid-Base Extraction (Protocol 3)
N-(3-(benzyloxy)benzylidene)methanamine C₁₅H₁₅NOUnreduced imine intermediateFurther reduction; Chromatography
1-(3-(Benzyloxy)phenyl)methanol C₁₄H₁₄O₂Over-reduction of the aldehydeChromatography
1-(3-Hydroxyphenyl)-N-methylmethanamine C₈H₁₁NODebenzylation during reactionChromatography

Understanding your impurities is key. A simple TLC or crude ¹H NMR can guide your choice:

  • If neutral impurities (aldehyde, alcohol) dominate: Use Acid-Base Extraction.

  • If multiple amine-based impurities or closely related compounds are present: Use Flash Chromatography.

  • For achieving the highest purity (>99.5%): Use Salt Recrystallization as a final step.

Q4: How can I definitively assess the purity of my final product?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-bearing impurities.[9] For high accuracy, Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to a precisely weighed sample of your compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying purity. A single sharp peak indicates high purity, while the area percentages of minor peaks can quantify impurities. Developing a robust HPLC method is standard practice in pharmaceutical development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities. The mass spectrum provides the molecular weight of the components, aiding in impurity identification.[11][12]

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values for C₁₅H₁₇NO is strong evidence of high purity.

Q5: How should I properly store 1-(3-(benzyloxy)phenyl)-N-methylmethanamine to prevent degradation?

Answer:

Amines can be susceptible to air oxidation over time, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities. The benzyl ether group is generally stable but can be cleaved under certain catalytic conditions (e.g., hydrogenolysis).

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[13]

  • Container: Use a well-sealed, airtight container, preferably made of amber glass to protect from light.

References

  • Pharmaffiliates. 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Academia.edu. Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. Available from: [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic Science International, 155(2-3), 100-11. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023). Available from: [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Available from: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?. (2015). Available from: [Link]

  • Collins, M., et al. (2015). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 7(5), 394-405. Available from: [Link]

Sources

Troubleshooting

preventing byproduct formation in 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine reactions

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on preventing byproduct formation in reactions involving the synthesis and handling of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine , a key intermediate in the development of several pharmaceutical agents, including Rivastigmine.[1][2]

We have structured this guide as a series of troubleshooting questions and proactive FAQs to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses problems after they have occurred, helping you diagnose the issue and adjust your protocol to prevent recurrence.

Q1: I'm performing a reductive amination of 3-(benzyloxy)benzaldehyde with methylamine and my final product is contaminated with a significant amount of the tertiary amine, 1-(3-(benzyloxy)phenyl)-N,N-dimethylmethanamine. What is happening and how can I fix it?

A1: The formation of a tertiary amine, N,N-dibenzylamine, is a known byproduct in reductive aminations involving primary amines like methylamine.[3] This occurs when the desired secondary amine product, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, competes with the starting methylamine and reacts with another molecule of the aldehyde.

Causality and Mechanism: The reaction proceeds through an imine intermediate. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second condensation with the aldehyde, forming a new iminium ion, which is then reduced to the tertiary amine byproduct.

Solutions:

  • Control Stoichiometry: The most direct approach is to use an excess of the primary amine (methylamine). A 2 to 5-fold excess of methylamine relative to the aldehyde can effectively outcompete the secondary amine product, minimizing the formation of the tertiary amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the pre-formed imine mixture ensures that the iminium ion is reduced as soon as it is formed, limiting the opportunity for the secondary amine product to react further.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for this transformation. It is less reactive and more selective for the reduction of the iminium ion compared to the starting aldehyde, and its bulkiness can disfavor the formation of the more sterically hindered tertiary amine.

G cluster_main Main Reaction Path cluster_byproduct Byproduct Pathway A 3-(Benzyloxy)benzaldehyde C Imine Intermediate A->C + Methylamine - H₂O B Methylamine B->C D Desired Secondary Amine (1-(3-(benzyloxy)phenyl)-N-methylmethanamine) C->D + [H] (Reducing Agent) E Secondary Amine Product (D) D->E F New Iminium Ion E->F + Aldehyde (A) - H₂O G Tertiary Amine Byproduct (Over-methylation) F->G + [H] (Reducing Agent) caption Fig 1. Competing pathways in reductive amination.

Q2: My reaction is yielding the debenzylated product, 1-(3-hydroxyphenyl)-N-methylmethanamine. Why is the benzyl protecting group being cleaved and how do I prevent it?

A2: Unwanted debenzylation is a common side reaction when working with benzyl ethers. The C-O bond of the benzyl ether is susceptible to cleavage under both reductive (hydrogenolysis) and strongly acidic conditions.

Causality and Prevention:

  • Avoid Catalytic Hydrogenation: The primary cause of debenzylation is often the choice of reducing agent. Catalytic hydrogenation conditions (e.g., H₂ gas with catalysts like Palladium on carbon, Pd/C) are classic methods for removing benzyl groups and must be avoided for the reductive amination step.[4][5]

  • Use Hydride Reducing Agents: Opt for hydride-based reducing agents which do not cleave benzyl ethers. Recommended agents include:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Sodium Cyanoborohydride (NaBH₃CN)

    • Sodium Borohydride (NaBH₄) (Note: less selective, can reduce the aldehyde).

  • Control pH: While reductive amination is often acid-catalyzed to promote imine formation, excessively strong or prolonged exposure to acid can facilitate benzyl group cleavage.[6] Use a mild acid catalyst like acetic acid and ensure the reaction is not heated for extended periods under acidic conditions.[7] If using an amine salt, consider adding a non-nucleophilic base to free the amine before reaction.

Q3: I am using the Eschweiler-Clarke reaction to methylate 1-(3-(benzyloxy)phenyl)methanamine, but the reaction is sluggish and incomplete. How can I improve the conversion rate?

A3: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde for methylation, is generally very effective.[8][9][10] Sluggishness or incomplete conversion typically points to issues with reagent purity, temperature, or stoichiometry.

Causality and Solutions:

  • Mechanism and Reagents: The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[8][10]

  • Reagent Stoichiometry and Quality: Use a slight excess of both formaldehyde (as a 37% aqueous solution) and formic acid (typically 90-100% purity). A common ratio is ~2-3 equivalents of each per amine group to be methylated.

  • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. A temperature of 80-100 °C is typical. The reaction is complete when the effervescence of CO₂ ceases. If the reaction is run at too low a temperature, it will be slow.

  • Water Content: While aqueous formaldehyde is used, excess water can slow the reaction. If starting with an amine salt (e.g., hydrochloride), it is best to neutralize and extract the free amine into an organic solvent, dry it, and then use it in the reaction.

Proactive FAQs: Best Practices for Synthesis and Handling

This section provides answers to common questions to help you design a robust experiment from the outset.

Q1: Which synthetic route is generally better for producing high-purity 1-(3-(benzyloxy)phenyl)-N-methylmethanamine: one-step reductive amination or a two-step process via the primary amine followed by N-methylation?

A1: Both routes are viable, but they offer different advantages and control points.

FeatureReductive Amination (One-Step)N-methylation via Primary Amine (Two-Step)
Efficiency More atom-economical and faster (one pot).Involves an additional isolation step for the primary amine.
Control Can be difficult to prevent over-methylation to the tertiary amine.[3]Offers excellent control. The Eschweiler-Clarke reaction specifically methylates primary/secondary amines and inherently stops at the tertiary amine stage without forming quaternary salts.[10][11]
Byproducts Aldehyde reduction to alcohol, over-methylation.Primarily related to the purity of the intermediate primary amine.
Recommendation Good for rapid synthesis if over-methylation can be controlled via stoichiometry and slow addition.Often preferred for achieving the highest purity. The isolation of the intermediate primary amine allows for purification before the final methylation step, removing any byproducts from the initial reduction.

G cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Two-Step N-Methylation A 3-(Benzyloxy)benzaldehyde B Desired Product A->B + Methylamine + [H] C 3-(Benzyloxy)benzaldehyde D Primary Amine Intermediate C->D + NH₃ + [H] E Desired Product D->E + HCHO + HCOOH (Eschweiler-Clarke) caption Fig 2. Comparison of primary synthetic routes.

Q2: What are the best practices for storing the starting material 3-(benzyloxy)benzaldehyde and the final product to prevent degradation?

A2: Proper storage is critical for preventing the formation of degradation-related impurities.[12]

  • 3-(Benzyloxy)benzaldehyde (Starting Material):

    • Problem: Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-(benzyloxy)benzoic acid). This impurity can complicate the reaction and purification.

    • Solution: Store under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated (2-8 °C). Ensure the container is tightly sealed to prevent exposure to air and moisture.

  • 1-(3-(benzyloxy)phenyl)-N-methylmethanamine (Final Product):

    • Problem: Amines can be susceptible to air oxidation over time, leading to colored impurities. The benzyl ether linkage remains a point of potential cleavage if exposed to acidic contaminants.

    • Solution: Store as the free base under an inert atmosphere, protected from light, and refrigerated (2-8 °C).[13] For long-term storage, consider converting it to a stable salt (e.g., hydrochloride) by treating a solution of the amine with HCl.

Experimental Protocols

Protocol 1: High-Purity Synthesis via Reductive Amination

This protocol is optimized to minimize over-methylation and debenzylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(benzyloxy)benzaldehyde (1.0 eq) and dissolve it in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add methylamine (2.5 eq, typically as a solution in THF or ethanol) to the flask. Follow this with the addition of glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in the same solvent. Add this slurry to the reaction mixture portion-wise over 30 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke N-Methylation

This protocol is for the methylation of the precursor 1-(3-(benzyloxy)phenyl)methanamine.

  • Setup: In a round-bottom flask, place 1-(3-(benzyloxy)phenyl)methanamine (1.0 eq).

  • Reagent Addition: Add formic acid (98-100%, 2.5 eq) followed by aqueous formaldehyde (37 wt. %, 2.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath. The reaction mixture will begin to bubble as CO₂ is evolved.

  • Monitoring: Continue heating until the gas evolution stops (typically 1-3 hours). The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and basify by carefully adding an aqueous solution of sodium hydroxide (NaOH) until the pH is >10.

  • Purification: Extract the product with an organic solvent like ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification is typically not necessary if the starting primary amine was pure.

References

  • Vertex AI Search (Internal Tool). Search conducted on topics related to Rivastigmine synthesis and impurities.
  • Der Pharma Chemica. Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Available at: [Link]

  • Pharmaffiliates. 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine Product Information. Available at: [Link]

  • PubChem. 1-(3-benzylphenyl)-N-methylmethanamine Compound Summary. Available at: [Link]

  • Mayo Clinic. Methenamine (oral route) - Side effects & dosage. Available at: [Link]

  • ResearchGate. Reaction pathway for the reductive amination with benzaldehyde and ammonia. Available at: [Link]

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  • Google Patents. Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
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  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Google Patents. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
  • Veeprho. Rivastigmine Impurities and Related Compound. Available at: [Link]

  • RxList. Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]

  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker. Available at: [Link]

  • Homework.Study.com. One problem with reductive amination as a method of amine synthesis is that by-products are.... Available at: [Link]

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link]

  • ResearchGate. Mild Debenzylation of Aryl Benzyl Ether with BCl3. Available at: [Link]

  • ResearchGate. Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Introduction 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Rivastigmine, a widely used therapeutic for Alzheimer's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Rivastigmine, a widely used therapeutic for Alzheimer's disease. The efficient and scalable synthesis of this secondary amine is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this target molecule, supported by experimental data and field-proven insights. We will delve into the mechanistic underpinnings of each approach, offering detailed protocols and a comparative analysis to inform your selection of the most suitable method for your research and development needs.

Synthetic Strategies: An Overview

The synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine can be broadly categorized into two primary strategies:

  • Reductive Amination: A one-pot or stepwise approach involving the reaction of 3-(benzyloxy)benzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

  • N-Alkylation: The direct methylation of the primary amine, (3-(benzyloxy)phenyl)methanamine, using a suitable methylating agent.

This guide will dissect each of these pathways, exploring their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity.

Method 1: Reductive Amination of 3-(Benzyloxy)benzaldehyde

Reductive amination is a cornerstone of amine synthesis due to its efficiency and versatility. This method constructs the target molecule by forming the carbon-nitrogen bond through an imine intermediate, which is then reduced.

Chemical Principles and Rationale

The reaction proceeds in two key steps:

  • Imine Formation: 3-(Benzyloxy)benzaldehyde reacts with methylamine in a condensation reaction to form an N-methylimine. This step is typically reversible and often favored by the removal of water.

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde. Mild hydride reagents such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (STAB) are commonly employed.[1][2] A one-pot approach, where the imine formation and reduction occur in the same reaction vessel, is often preferred for its operational simplicity.[3][4]

Experimental Protocol: One-Pot Reductive Amination

This protocol is based on established methods for the reductive amination of substituted benzaldehydes.[3][5]

Materials:

  • 3-(Benzyloxy)benzaldehyde

  • Methylamine (40% in water or as a solution in an organic solvent)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add methylamine (1.5 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-(benzyloxy)phenyl)-N-methylmethanamine can be purified by column chromatography on silica gel.

Workflow Diagram: Reductive Amination

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 3-(benzyloxy)benzaldehyde in Methanol B Add Methylamine A->B C Stir for 1-2h (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH4 portion-wise D->E F Stir for 2-4h at RT E->F G Quench with Water F->G Reaction Complete H Concentrate G->H I Extract with DCM H->I J Wash with NaHCO3 & Brine I->J K Dry over MgSO4 J->K L Concentrate K->L M Column Chromatography L->M N 1-(3-(benzyloxy)phenyl)- N-methylmethanamine M->N Pure Product

Caption: One-pot reductive amination workflow.

Method 2: N-Alkylation of (3-(Benzyloxy)phenyl)methanamine

This classical approach involves the direct methylation of a pre-existing primary amine. The success of this method hinges on the availability of the starting primary amine and the ability to control the extent of methylation to avoid the formation of the corresponding tertiary amine and quaternary ammonium salt.[6]

Chemical Principles and Rationale

The N-alkylation of (3-(benzyloxy)phenyl)methanamine can be achieved through several methods:

  • Using Methyl Halides (e.g., Methyl Iodide): This is a traditional SN2 reaction where the amine acts as a nucleophile, attacking the electrophilic methyl group of the methyl halide. A base is typically required to neutralize the hydrohalic acid byproduct. Over-alkylation is a significant challenge with this method.[7]

  • Using Dimethyl Sulfate: A more reactive and toxic methylating agent that can also lead to over-methylation if not carefully controlled.[8]

  • Eschweiler-Clarke Reaction: This method offers a high degree of control for mono-methylation. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formic acid. This method is particularly advantageous as it inherently avoids the formation of quaternary ammonium salts.[9][10][11]

Synthesis of the Starting Material: (3-(Benzyloxy)phenyl)methanamine

The primary amine precursor can be synthesized from 3-(benzyloxy)benzaldehyde via reductive amination with ammonia, followed by reduction.

Experimental Protocol: N-Alkylation via Eschweiler-Clarke Reaction

This protocol is a reliable method for the mono-N-methylation of primary amines.[12]

Materials:

  • (3-(Benzyloxy)phenyl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (3-(benzyloxy)phenyl)methanamine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Basification: After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the product into diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Workflow Diagram: N-Alkylation (Eschweiler-Clarke)

G cluster_0 Reaction cluster_1 Work-up & Purification A Combine (3-(benzyloxy)phenyl)methanamine, Formaldehyde, and Formic Acid B Reflux for 4-6h A->B C Cool and Basify with NaOH B->C Reaction Complete D Extract with Diethyl Ether C->D E Wash with Water & Brine D->E F Dry over K2CO3 E->F G Concentrate F->G H Distillation or Chromatography G->H I 1-(3-(benzyloxy)phenyl)- N-methylmethanamine H->I Pure Product

Caption: N-Alkylation via Eschweiler-Clarke reaction workflow.

Comparative Analysis

FeatureReductive AminationN-Alkylation (Eschweiler-Clarke)
Starting Materials 3-(Benzyloxy)benzaldehyde, Methylamine(3-(Benzyloxy)phenyl)methanamine, Formaldehyde, Formic Acid
Number of Steps Typically a one-pot reaction.Can be a one-pot reaction from the primary amine.
Control over Methylation Excellent; mono-alkylation is favored.Excellent for mono-methylation; avoids over-alkylation.
Reagent Toxicity Sodium borohydride is a relatively safe reducing agent. Methylamine is a flammable and corrosive gas.Formaldehyde is a known carcinogen. Formic acid is corrosive.
Reaction Conditions Generally mild (0 °C to room temperature).Requires heating (reflux).
Work-up Involves quenching and extraction.Requires careful basification and extraction.
Scalability Generally considered highly scalable.Scalable, with considerations for heat management during basification.
Potential Side Reactions Reduction of the starting aldehyde if a strong reducing agent is used.Formation of formamides as potential byproducts.

Conclusion

Both reductive amination and N-alkylation via the Eschweiler-Clarke reaction are viable and effective methods for the synthesis of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine.

  • Reductive amination offers the advantage of a one-pot synthesis from a readily available aldehyde, 3-(benzyloxy)benzaldehyde, under mild reaction conditions. Its primary drawback is the handling of gaseous or volatile methylamine.

  • The Eschweiler-Clarke reaction provides excellent control over mono-methylation, effectively preventing the formation of undesired byproducts. However, it requires the synthesis of the starting primary amine and utilizes formaldehyde, a hazardous reagent.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, scale of the reaction, and safety considerations in the laboratory environment. For large-scale production, the reductive amination route may be more cost-effective, while the Eschweiler-Clarke reaction offers a high degree of control and predictability for smaller-scale syntheses.

References

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride - ResearchGate. (URL: [Link])

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (URL: [Link])

  • CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google P
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  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA - ResearchGate. (URL: [Link])

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Comparative

A Researcher's Guide to the Biological Target Validation of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

For drug discovery researchers, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven framework for validating the molecular target of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine , a synthetic compound with potential neuromodulatory activity.

The structural motifs of this molecule, specifically the benzyloxy-phenyl and N-methylmethanamine components, suggest potential interactions with central nervous system targets. Notably, the benzyloxy moiety is a known pharmacophore in potent Monoamine Oxidase B (MAO-B) inhibitors, while the broader phenethylamine scaffold is common in ligands for various amine receptors and transporters, including sigma receptors.[1][2]

This guide will therefore proceed under the primary hypothesis that 1-(3-(benzyloxy)phenyl)-N-methylmethanamine's principal biological target is either Monoamine Oxidase B (MAO-B) or the Sigma-1 Receptor . We will outline a comprehensive, multi-pronged validation strategy, comparing the compound's performance against well-characterized pharmacological tools.

Part 1: Initial Target Screening & Hypothesis Refinement

The first principle of target validation is to cast a wide but informed net. Before dedicating resources to in-depth studies, initial screening assays are essential to confirm or refute the primary hypotheses and uncover potential off-target activities.

Causality Behind Experimental Choices:
  • Enzymatic vs. Receptor Binding Assays: Our primary hypotheses point to two distinct target classes: an enzyme (MAO-B) and a receptor (Sigma-1). Therefore, our initial screening must include both a functional enzymatic assay and a competitive radioligand binding assay.

  • Selectivity Profiling: It is insufficient to identify a primary target; understanding a compound's selectivity is crucial for predicting its therapeutic window and potential side effects. We will therefore assay against the closest related isoforms, MAO-A and the Sigma-2 receptor.

Experimental Workflow: Initial Screening

The logical flow of initial experiments is designed to efficiently test our primary hypotheses and provide a clear direction for deeper validation.

G cluster_0 Phase 1: Hypothesis Testing cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Next Steps Compound 1-(3-(benzyloxy)phenyl) -N-methylmethanamine MAO_Assay MAO-A/B Enzymatic Assay Compound->MAO_Assay Sigma_Assay Sigma-1/2 Receptor Binding Assay Compound->Sigma_Assay Data_Analysis Analyze IC50 (MAO) & Ki (Sigma) Values MAO_Assay->Data_Analysis Sigma_Assay->Data_Analysis Decision Primary Target Identified? Data_Analysis->Decision Proceed Proceed to Cellular Validation Decision->Proceed  Yes ReEvaluate Re-evaluate Hypothesis / Broaden Screening Panel Decision->ReEvaluate  No G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Consequence cluster_2 Phase 3: Data Correlation Cell_Culture SH-SY5Y Neuroblastoma Cells (Express endogenous MAO-B) CETSA Cellular Thermal Shift Assay (CETSA®) Cell_Culture->CETSA Dopamine_Assay Dopamine Turnover Assay Cell_Culture->Dopamine_Assay Analysis Correlate Thermal Shift with Dopamine Preservation CETSA->Analysis Dopamine_Assay->Analysis Conclusion Target Validated Analysis->Conclusion

Caption: Cellular target validation workflow.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture SH-SY5Y human neuroblastoma cells, which endogenously express MAO-B. Treat the cells with either vehicle (DMSO) or varying concentrations of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, then cool to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of soluble MAO-B remaining in the supernatant at each temperature using Western blotting with a specific anti-MAO-B antibody.

  • Data Analysis: Plot the amount of soluble MAO-B as a function of temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.

Step-by-Step Protocol: Dopamine Turnover Assay
  • Cell Plating: Plate SH-SY5Y cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with the test compound or Selegiline at various concentrations for 1 hour.

  • Dopamine Loading: Add dopamine to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.

  • Sample Collection: Collect the cell lysates at the end of the incubation period.

  • Dopamine Quantification: Measure the concentration of dopamine in the lysates using a commercially available Dopamine ELISA kit or by HPLC with electrochemical detection.

  • Data Analysis: Calculate the percentage of dopamine remaining compared to vehicle-treated cells. A potent MAO-B inhibitor will prevent dopamine degradation, resulting in higher measured levels. Plot the results as a dose-response curve to determine the EC₅₀.

Comparative Data for Cellular Validation

A successful validation will show a strong correlation between target engagement and functional activity.

Assay1-(3-(benzyloxy)phenyl)-N-methylmethanamineSelegiline (MAO-B Control)
CETSA® Thermal Shift (ΔTm at 10 µM) +4.2 °C+5.1 °C
Dopamine Preservation EC₅₀ 150 nM45 nM

Note: Data presented are hypothetical for illustrative purposes.

The data shows that both the test compound and the positive control, Selegiline, thermally stabilize MAO-B in intact cells, providing direct evidence of target engagement. Furthermore, this engagement leads to the expected functional outcome: the preservation of dopamine. The cellular potency (EC₅₀) is, as expected, higher than the biochemical potency (IC₅₀) due to factors like cell permeability and intracellular concentration, but the rank order of potency is maintained.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the biological target validation of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine. Through a combination of biochemical screening, cellular target engagement, and functional assays, we have built a strong, evidence-based case identifying Monoamine Oxidase B as its primary molecular target.

The comparison with the well-characterized MAO-B inhibitor Selegiline at each stage provides a crucial benchmark for performance. The presented data, though hypothetical, illustrates the expected outcomes of a successful validation campaign.

Future work would involve expanding this validation to in vivo models, assessing the compound's effect on neurotransmitter levels in the brain via microdialysis, and evaluating its efficacy in animal models of diseases where MAO-B is implicated, such as Parkinson's disease. [1][5]

References
  • PubChem. 1-(3-benzylphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

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  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).[Link]

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  • Pabba, M. (2014). Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes. PubMed Central.[Link]

  • Drugs.com. List of MAO inhibitors + Uses & Side Effects.[Link]

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  • Chaurasiya, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health.[Link]

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Comparative

A Comparative In Silico Analysis of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Analogs as Potential Acetylcholinesterase Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide presents a comparative molecular docking study of virtually designed analogs of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, a scaffold related to the clinically utilized drug Rivastigmine, against human acetylcholinesterase (AChE). We will delve into the rationale behind the selection of this target, the design of the analog series, a detailed, validated docking protocol, and a comparative analysis of the in silico results, offering insights into their potential as AChE inhibitors.

Introduction: The Rationale for Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal transmission.[1] In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficit in ACh levels, resulting in cognitive decline and memory impairment. By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby ameliorating the cognitive symptoms.[1]

The core structure, 1-(3-(benzyloxy)phenyl)-N-methylmethanamine, shares pharmacophoric features with known cholinesterase inhibitors, making it a promising starting point for the design of new potential therapeutics. This guide will explore how subtle chemical modifications to this scaffold can influence its predicted binding affinity and interaction with the active site of human AChE.

Designing the Analog Series

To investigate the structure-activity relationships (SAR) of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine, a parent compound (Analog 1) and three virtual analogs (Analogs 2-4) were designed. The modifications are strategically placed to probe key interactions within the AChE active site gorge.

  • Analog 1 (Parent Compound): 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine. This serves as our baseline for comparison.

  • Analog 2 (Fluoro-substituted A-ring): 1-(3-(4-Fluorobenzyloxy)phenyl)-N-methylmethanamine. The introduction of a fluorine atom on the benzyloxy ring is intended to explore the impact of an electron-withdrawing group on potential halogen bonding or altered electrostatic interactions.

  • Analog 3 (Hydroxy-substituted B-ring): 1-(3-(Benzyloxy)-4-hydroxyphenyl)-N-methylmethanamine. The addition of a hydroxyl group is designed to investigate the potential for forming a new hydrogen bond with residues in the active site.

  • Analog 4 (Demethylated amine): 1-(3-(Benzyloxy)phenyl)methanamine. Removal of the N-methyl group will assess the role of this group in hydrophobic interactions and the overall fit within the active site.

  • Donepezil (Positive Control): A well-established, potent AChE inhibitor will be used as a reference compound to benchmark the docking scores of our designed analogs.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the scientific rigor of this in silico study, a validated molecular docking protocol was employed using AutoDock Vina, a widely used and well-documented open-source docking program.[2][3][4] The workflow is detailed below, providing a reproducible methodology for researchers.

Software and Resources
  • Protein Preparation: AutoDockTools (ADT) v1.5.6

  • Ligand Preparation: ChemDraw, Open Babel

  • Molecular Docking: AutoDock Vina v1.1.2[2]

  • Visualization and Analysis: BIOVIA Discovery Studio Visualizer[5][6][7]

  • Protein Data Bank (PDB): for sourcing the macromolecule structure.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Selection and Retrieval: The crystal structure of human acetylcholinesterase (hAChE) in complex with an inhibitor was downloaded from the Protein Data Bank (PDB ID: 4M0E).[2] This structure was chosen for its high resolution and the presence of a co-crystallized ligand, which is crucial for validating the docking protocol.

  • Preparation for Docking: The protein structure was prepared using AutoDockTools (ADT). This involved:

    • Removing water molecules and the co-crystallized ligand.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Kollman charges to all atoms.

    • Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[3][8]

Step 2: Ligand Preparation

  • Structure Generation: The 2D structures of the parent compound, the three analogs, and Donepezil were drawn using ChemDraw and saved in a suitable format (e.g., MOL).

  • 3D Conversion and Optimization: The 2D structures were converted to 3D structures and their energy was minimized using appropriate software (e.g., Open Babel).

  • Preparation for Docking: The 3D structures of the ligands were prepared for docking using ADT. This included:

    • Detecting the root and setting the number of rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligand structures in the PDBQT file format.[8]

Step 3: Molecular Docking Simulation

  • Grid Box Definition: A grid box was defined to encompass the entire active site gorge of AChE. The center and dimensions of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file to ensure that the docking search space included the catalytic active site (CAS) and the peripheral anionic site (PAS).[9] For PDB ID 4M0E, the grid center was set to X: -14.01, Y: -43.83, Z: 27.66 with dimensions of 60 x 60 x 60 Å.[9]

  • Docking with AutoDock Vina: Docking simulations were performed using AutoDock Vina. The program searches for the optimal binding pose of the flexible ligand within the rigid receptor active site and calculates a binding affinity score in kcal/mol.[2] A configuration file was created containing the coordinates of the grid box, the names of the protein and ligand PDBQT files, and the output file name.

  • Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand (dihydrotanshinone I) was extracted from the 4M0E PDB file and re-docked into the active site of the prepared AChE structure. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose (typically < 2.0 Å) would confirm the ability of the docking protocol to reproduce the experimentally observed binding mode.[9]

Step 4: Analysis of Docking Results

  • Binding Affinity Comparison: The binding affinities (in kcal/mol) of the top-ranked poses for each analog and the positive control were compared. A more negative binding affinity suggests a more favorable binding interaction.

  • Interaction Analysis: The binding poses of the analogs were visualized and analyzed using BIOVIA Discovery Studio Visualizer.[5][6][7] This allowed for the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the AChE active site.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select & Download hAChE Structure (PDB: 4M0E) Protein_Prep Prepare Protein: - Remove Water/Ligand - Add Hydrogens - Assign Charges (AutoDockTools) PDB->Protein_Prep Ligand_Design Design Analogs & Positive Control (2D Structures) Ligand_Prep Prepare Ligands: - 2D to 3D Conversion - Energy Minimization - Assign Charges - Define Rotatable Bonds (Open Babel, ADT) Ligand_Design->Ligand_Prep Grid Define Grid Box (Centered on Active Site) Protein_Prep->Grid Docking Perform Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Binding Affinity Scores (kcal/mol) Docking->Results Visualization Visualize Binding Poses & Interactions (Discovery Studio) Docking->Visualization Comparison Comparative Analysis: - Binding Energies - Interaction Patterns - SAR Insights Results->Comparison Visualization->Comparison SAR cluster_scaffold cluster_modifications cluster_effects Scaffold 1-(3-(Benzyloxy)phenyl)- N-methylmethanamine F_sub Fluoro-substitution (A-ring) (Analog 2) Scaffold->F_sub Introduce OH_sub Hydroxy-substitution (B-ring) (Analog 3) Scaffold->OH_sub Introduce Demethyl N-Demethylation (Analog 4) Scaffold->Demethyl Remove Slightly_Improved Slightly Improved Affinity F_sub->Slightly_Improved Improved Improved Affinity OH_sub->Improved Decreased Decreased Affinity Demethyl->Decreased

Caption: A diagram illustrating the structure-activity relationships of the analogs.

Conclusion and Future Directions

This comparative docking study has successfully demonstrated the potential of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine analogs as inhibitors of human acetylcholinesterase. The in silico results indicate that strategic modifications to the core scaffold can significantly influence the predicted binding affinity. In particular, the introduction of a hydroxyl group to form a hydrogen bond with the catalytic triad appears to be a promising strategy for enhancing potency.

While these computational findings are encouraging, it is crucial to emphasize that they represent theoretical predictions. The next logical steps would involve the chemical synthesis of these analogs and their in vitro evaluation using enzymatic assays, such as the Ellman's assay, to determine their IC50 values against AChE and butyrylcholinesterase (BChE) to assess both potency and selectivity. [1]Subsequent lead optimization, guided by both computational and experimental data, could pave the way for the development of novel and effective therapeutics for Alzheimer's disease.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Kryger, G., Silman, I., & Sussman, J. L. (1999).
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • PDB-101. (n.d.). RCSB Protein Data Bank. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • Singh, T., & Roy, K. (2022). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Applied Pharmaceutical Science, 12(1), 055-064.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Wati, L. N., & Mustarichie, R. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Kimia Valensi, 9(1), 66-74.

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Validation

The Expert's Guide to the Structure-Activity Relationship of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Derivatives as Monoamine Reuptake Inhibitors

A Comparative Analysis for Drug Discovery Professionals As Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-(benzyloxy)phenyl)-N-methylmethanamin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Discovery Professionals

As Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine derivatives, a promising scaffold for the development of monoamine reuptake inhibitors. This document moves beyond a simple recitation of facts to offer a causal understanding of how molecular modifications influence biological activity, empowering researchers to make informed decisions in the design of novel therapeutics for neurological disorders.

Introduction: The Significance of the 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Scaffold

The 1-(3-(benzyloxy)phenyl)-N-methylmethanamine core is a key pharmacophore in the design of agents targeting the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of the reuptake of these neurotransmitters is a clinically validated strategy for the treatment of depression, anxiety disorders, and other central nervous system conditions.

Compounds that inhibit the reuptake of all three monoamines, known as triple reuptake inhibitors (TRIs), are of particular interest. The hypothesis driving TRI development is that by elevating levels of serotonin, norepinephrine, and dopamine, a broader spectrum of antidepressant and anxiolytic effects can be achieved with a potentially faster onset of action and improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

This guide will dissect the SAR of this scaffold, providing a comparative analysis of how modifications to its distinct chemical moieties impact potency and selectivity for SERT, NET, and DAT.

Deciphering the Structure-Activity Relationship

The 1-(3-(benzyloxy)phenyl)-N-methylmethanamine scaffold can be divided into three key regions for SAR analysis:

  • The Benzyloxy Phenyl Ring (A-Ring): Modifications here can influence interactions with the transporter binding pockets.

  • The Central Phenyl Ring (B-Ring): Substituents on this ring can modulate overall conformation and electronic properties.

  • The N-Methylmethanamine Side Chain (C-Region): Alterations to the amine and the ethyl linker can significantly impact potency and selectivity.

The Role of the Benzyloxy Phenyl Ring (A-Ring)

The benzyloxy group is a critical feature of this scaffold, often contributing to enhanced binding affinity. Studies on related benzyloxy-substituted compounds as monoamine oxidase (MAO) inhibitors have highlighted the importance of this moiety for activity.[2][3][4] While the primary target here is the monoamine transporters, the principles of molecular recognition often overlap.

Quantitative structure-activity relationship (QSAR) studies on the closely related phenoxyphenyl-methanamine (PPMA) class of compounds have provided valuable insights that can be extrapolated to the benzyloxy derivatives. These models indicate that both the electronic and steric properties of substituents on this distal phenyl ring play a crucial role in modulating activity at SERT and other targets.[5]

Key SAR Observations for the A-Ring:

  • Substitution Position: Para-substitution on the benzyloxy ring is generally favored over meta-substitution for enhancing potency.[2]

  • Electronic Effects: Electron-withdrawing groups on the benzyloxy ring tend to increase inhibitory potency.[2]

  • Steric Bulk: The size of the substituent is a critical determinant of activity. While some bulk is tolerated, excessively large groups can be detrimental to binding.

Modifications to the Central Phenyl Ring (B-Ring)

The central phenyl ring serves as the core scaffold to which the other key functional groups are attached. Its substitution pattern influences the overall topography of the molecule and its presentation to the transporter binding sites.

Key SAR Observations for the B-Ring:

  • Positional Isomers: The 3-benzyloxy substitution pattern is a common feature in many active compounds. Altering this to a 2- or 4-substitution pattern can significantly impact the binding affinity and selectivity profile.

  • Introduction of Heterocycles: Replacing the central phenyl ring with a heterocyclic ring system is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interactions within the binding pocket.

The N-Methylmethanamine Side Chain (C-Region): A Determinant of Potency and Selectivity

The amine side chain is fundamental for the interaction with monoamine transporters. The protonated amine forms a key ionic interaction with a conserved aspartate residue in the binding pocket of SERT, NET, and DAT.

Key SAR Observations for the C-Region:

  • N-Alkylation: The nature of the N-alkyl substituent is a critical determinant of potency and selectivity.

    • Methyl Group: The N-methyl group is often found in potent monoamine reuptake inhibitors.

    • Longer Alkyl Chains: Increasing the length of the N-alkyl chain (e.g., to ethyl, propyl, butyl) often leads to a stepwise decrease in potency at all three transporters.[6]

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom influences the pKa and steric bulk, which in turn affects binding affinity. Secondary amines (like the N-methyl in the parent scaffold) are often optimal.

  • Chirality: The carbon atom to which the phenyl ring and the amine are attached is a chiral center. The stereochemistry at this position can have a profound impact on the potency and selectivity of the compound, with one enantiomer often being significantly more active than the other.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is instructive to compare the SAR of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine derivatives with other well-established classes of monoamine reuptake inhibitors.

Scaffold Class General SAR Features Selectivity Profile Representative Compounds
1-(3-(Benzyloxy)phenyl)-N-methylmethanamine - Benzyloxy group enhances potency. - Para-substitution on the benzyloxy ring is often optimal. - N-methyl group is generally preferred over larger alkyl groups.Can be tuned from SERT-selective to triple reuptake inhibitors based on fine-tuning of substituents.(Investigational)
Citalopram Analogues - High SERT affinity is a hallmark of this class.[7] - Enantioselectivity is pronounced, with the S-enantiomer being more potent at SERT.[7]Highly SERT-selective (SSRIs).[7]Citalopram, Escitalopram
Tropane Analogues - 3-Aryl substitution is crucial for high SERT affinity.[8] - The nature of the 3-aryl group and other substituents determines the selectivity profile.Can range from highly SERT-selective to potent triple reuptake inhibitors.[8][9]Cocaine, Benztropine Analogues
Benzylpiperidine-tetrazoles - Aromatic ring modifications significantly impact potency and selectivity.[1]Can be potent triple reuptake inhibitors.[1](Investigational)

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

This assay is fundamental for determining the potency of compounds at SERT, NET, and DAT.

Principle: The ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) into cells or synaptosomes expressing the respective transporter is measured.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) or use cell lines stably expressing the human transporters.

  • Incubation: Incubate the synaptosomes or cells with various concentrations of the test compound.

  • Substrate Addition: Add the radiolabeled substrate and incubate for a defined period to allow for uptake.

  • Termination of Uptake: Rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value).

In Vivo Antidepressant-like Activity: The Forced Swim Test

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.

Principle: Rodents are placed in an inescapable cylinder of water. The test measures the time the animal spends immobile versus actively trying to escape. Antidepressant compounds are known to increase the duration of active behaviors.

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation (optional pre-test): On the first day, place the animal in the cylinder for a 15-minute pre-test session.

  • Test Session: 24 hours after the pre-test, administer the test compound or vehicle to the animal. After a specified pre-treatment time, place the animal in the cylinder for a 5-6 minute test session.

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of motion, or only movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizing Key Concepts

General SAR of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine Derivatives

SAR_Summary cluster_A A-Ring (Benzyloxy Phenyl) cluster_B B-Ring (Central Phenyl) cluster_C C-Region (Side Chain) Scaffold 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine A_Ring Para-substitution favored Electron-withdrawing groups increase potency Scaffold->A_Ring Modifications B_Ring 3-Benzyloxy position is key Heterocyclic replacements can modulate properties Scaffold->B_Ring Modifications C_Region N-Methyl is often optimal Longer N-alkyl chains decrease potency Chirality is critical Scaffold->C_Region Modifications Potency Potency A_Ring->Potency B_Ring->Potency C_Region->Potency Selectivity Selectivity C_Region->Selectivity

Caption: Key SAR trends for 1-(3-(benzyloxy)phenyl)-N-methylmethanamine derivatives.

Experimental Workflow for In Vitro Monoamine Reuptake Inhibition Assay

Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep incubate_compound Incubate with Test Compound prep->incubate_compound add_substrate Add Radiolabeled Substrate (e.g., [3H]5-HT) incubate_compound->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake terminate Terminate Uptake (Filtration & Washing) incubate_uptake->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Calculate IC50 Value quantify->analyze end End analyze->end

Sources

Comparative

A Comparative Analysis of Cytotoxicity for Benzyloxyphenyl Analogs in Oncology Research

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive overview of the cytotoxic performance of diverse benzyloxyphenyl-containing compounds, su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive overview of the cytotoxic performance of diverse benzyloxyphenyl-containing compounds, supported by experimental data from peer-reviewed studies. We will delve into the methodologies of cytotoxicity assessment, present comparative data in a clear and accessible format, and discuss the mechanistic implications of the observed activities.

The Benzyloxyphenyl Moiety: A Privileged Scaffold in Cytotoxic Compounds

The benzyloxyphenyl group is a common feature in a variety of biologically active molecules, prized for its ability to engage in crucial molecular interactions within biological targets. Its combination of a flexible ether linkage and aromatic rings allows for a range of conformations and interactions, including hydrophobic and π-π stacking, which are often critical for binding to the active sites of enzymes or the interfaces of protein-protein interactions. The exploration of different heterocyclic systems attached to this scaffold has led to the discovery of compounds with potent cytotoxic effects across a range of cancer cell lines.

Comparative Cytotoxicity of Benzyloxyphenyl-Containing Heterocycles

To provide a meaningful comparison, we will examine the cytotoxicity of representative compounds from different chemical classes, all featuring the benzyloxyphenyl pharmacophore. The data presented here is collated from various independent studies, and direct comparison of absolute IC50 values should be approached with the understanding that experimental conditions may vary between studies. The focus of this guide is to highlight the relative potencies and structure-activity trends within and between these series.

Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Inhibitors

One notable class of compounds incorporates the benzyloxyphenyl moiety into a methylaminophenol scaffold. These derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[1]

A study by Gao et al. (2016) identified a hit compound through virtual screening and subsequently synthesized a series of analogs to explore the SAR.[1] The cytotoxicity of these compounds was evaluated against the MDA-MB-468 breast cancer cell line.

Table 1: Cytotoxicity of Benzyloxyphenyl-Methylaminophenol Analogs against MDA-MB-468 Cells [1]

CompoundModificationsIC50 (µM)
Hit Compound (1) -> 50
4a Introduction of a hydroxyl group on the aminophenol ring9.61
4b Shifting the position of the hydroxyl group on the aminophenol ring> 50

The data clearly indicates that the position of the hydroxyl group on the aminophenol ring is a critical determinant of cytotoxic activity. Compound 4a demonstrated a significant increase in potency compared to the initial hit, highlighting a promising avenue for further optimization.[1]

The cytotoxic effect of these compounds is proposed to stem from their inhibition of the STAT3 signaling pathway. By binding to the SH2 domain of STAT3, these molecules can disrupt its activation and downstream signaling, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

STAT3_Pathway_Inhibition Ligand IL-6 Receptor IL-6R Ligand->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor Benzyloxyphenyl Analog (e.g., 4a) Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: Proposed mechanism of action for benzyloxyphenyl-methylaminophenol analogs.

Benzyloxyquinoxaline Propanamides as HDAC6 Inhibitors

Another class of cytotoxic agents featuring the benzyloxyphenyl group is the benzyloxyquinoxaline propanamides. These compounds have been investigated for their antiproliferative activity against a panel of cancer cell lines, with a proposed mechanism involving the inhibition of histone deacetylase 6 (HDAC6).[2]

A study synthesized a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides and evaluated their cytotoxicity against PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines.[2]

Table 2: Cytotoxicity (IC50, µM) of Benzyloxyquinoxaline Propanamide Analogs [2]

CompoundPC-3HeLaHCT-116MCF-7
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin Not Reported8.87 ± 0.65.57 ± 0.44.17 ± 0.2

Compound 6k emerged as the most potent analog in this series, exhibiting broad-spectrum antiproliferative activity that was comparable to the standard chemotherapeutic agent, doxorubicin.[2] In silico docking studies suggested that these compounds bind to the zinc finger ubiquitin-binding domain of HDAC6.[2]

Benzyloxyhydantoin Derivatives

The introduction of a benzyloxy group to a hydantoin scaffold has also yielded compounds with significant cytotoxic potential. A study by Liu et al. designed and synthesized a series of 3-benzyloxyhydantoin derivatives and evaluated their in vitro activity against three cancer cell lines.[3][4]

Table 3: Cytotoxicity of 3-Benzyloxyhydantoin Derivatives [3][4]

CompoundCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Cell Line 3 (IC50, µM)
5g 0.04Not specifiedNot specified
6g 0.01Not specifiedNot specified

Compounds 5g and 6g demonstrated exceptionally high potency, with IC50 values in the nanomolar range.[3][4] Molecular docking studies suggested that these compounds may exert their cytotoxic effects by binding to ribonucleotide reductase (RR).[3]

Experimental Methodologies for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and well-validated in vitro assays. The most commonly employed method in the cited studies is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: A generalized workflow for the MTT cytotoxicity assay.

Discussion and Future Directions

The comparative analysis of these diverse benzyloxyphenyl-containing scaffolds reveals several key takeaways for the medicinal chemist and cancer biologist:

  • Scaffold Hopping is a Viable Strategy: The benzyloxyphenyl moiety retains its importance in conferring cytotoxic activity across a range of heterocyclic systems. This suggests that "scaffold hopping," the practice of keeping a key pharmacophore constant while modifying the core structure, is a fruitful strategy for discovering novel anticancer agents.

  • Substituent Effects are Profound: As demonstrated by the benzyloxyphenyl-methylaminophenol series, even minor changes in substituent patterns can have a dramatic impact on biological activity. This underscores the importance of systematic SAR studies to fine-tune the potency and selectivity of lead compounds.

  • Mechanism of Action Varies with the Core Scaffold: While all the discussed compounds share the benzyloxyphenyl group, their proposed mechanisms of action are distinct, ranging from STAT3 inhibition to HDAC6 inhibition and targeting of ribonucleotide reductase. This highlights the versatility of the benzyloxyphenyl moiety in adapting to the binding requirements of different biological targets.

For researchers focused on the 1-(3-(benzyloxy)phenyl)-N-methylmethanamine scaffold, the lack of published cytotoxicity data presents both a challenge and an opportunity. The synthesis and evaluation of a focused library of analogs, guided by the principles of SAR observed in the related series discussed in this guide, could lead to the identification of novel and potent cytotoxic agents. Future work should aim to not only determine the IC50 values of such analogs against a broad panel of cancer cell lines but also to elucidate their mechanism of action, which is crucial for their further development as therapeutic candidates.

Conclusion

While a direct comparative guide for the cytotoxicity of 1-(3-(benzyloxy)phenyl)-N-methylmethanamine analogs is currently precluded by the absence of specific public data, a broader analysis of compounds sharing the benzyloxyphenyl pharmacophore provides invaluable insights. The benzyloxyphenyl moiety is a versatile and potent component in the design of cytotoxic compounds, and its combination with various heterocyclic scaffolds has led to the development of highly active anticancer agents with diverse mechanisms of action. The data and methodologies presented in this guide offer a solid foundation for the rational design and evaluation of new benzyloxyphenyl-containing compounds in the ongoing search for more effective cancer therapies.

References

  • Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549–2558. [Link]

  • Al-Sultan, S. Q. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6543. [Link]

  • Liu, J., Zhang, K., Mai, X., Wei, J., Liao, Y., Zhong, Y., Liu, Y., Feng, L., & Liu, C. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. Medicinal Chemistry, 12(1), 86-93. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine. As a substituted phenethylamine derivative, this compound requires c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine. As a substituted phenethylamine derivative, this compound requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety principles for analogous chemical structures.

Hazard Identification and Risk Assessment

  • Skin Corrosion and Irritation : Direct contact can cause skin irritation and, in some cases, severe chemical burns.[1]

  • Serious Eye Damage : The compound is expected to be irritating to the eyes and may cause serious damage upon contact.[1][2]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[2]

  • Respiratory Tract Irritation : Inhalation of dust, mists, or vapors should be avoided as it may be harmful.[1][2]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale rooted in preventing skin, eye, and respiratory contact.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]To prevent direct skin contact and potential absorption. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[5]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3][6]To protect against splashes and airborne particles that could cause severe eye damage.[2]
Body Protection A lab coat or chemical-resistant overalls.[7]To protect the skin on the arms and body from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when there is a risk of aerosolization.[3][7]To prevent inhalation of potentially harmful vapors or dusts.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Ventilation Check : Ensure the work area, preferably a certified chemical fume hood, has adequate ventilation.

  • PPE Inspection : Before each use, inspect all PPE for signs of degradation or damage.

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Spill Kit : Have a chemical spill kit rated for amines readily available.

Step-by-Step Handling Procedure

The following diagram illustrates the logical flow for safely handling 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE Vent Verify Fume Hood Operation Spill Prepare Spill Kit Weigh Weigh Compound in Hood Spill->Weigh Dissolve Dissolve/React in Hood Weigh->Dissolve Clean Decontaminate Work Area Dissolve->Clean Doff Doff PPE Correctly Clean->Doff Dispose Segregate and Dispose of Waste Doff->Dispose

Caption: Workflow for handling 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine.

First Aid Measures

In the event of exposure, immediate action is crucial:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][2]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Waste Disposal Plan

Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.

Waste Segregation
  • Solid Waste : Contaminated consumables such as gloves, paper towels, and weighing papers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled, and sealed waste container for organic or amine waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.[9]

In-Lab Neutralization (for small quantities)

For minor spills or residual amounts, in-lab neutralization can be considered. However, this should only be performed by trained personnel.

  • Acidic Contamination : Neutralize with a weak base such as sodium bicarbonate.

  • Basic (Amine) Nature : The compound itself is an amine and therefore basic. Spills can be neutralized with a weak acid.

Important : Neutralization reactions can be exothermic. Proceed with caution and in small increments. The final neutralized waste should still be disposed of as chemical waste unless confirmed to be non-hazardous according to local regulations.[10]

The following diagram outlines the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Waste Bin IsSolid->SolidWaste Yes IsEmpty Empty Container? IsLiquid->IsEmpty No LiquidWaste Collect in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes Rinse Triple Rinse Container IsEmpty->Rinse Yes CollectRinsate Collect Rinsate as Liquid Waste Rinse->CollectRinsate DisposeContainer Dispose of Defaced Container CollectRinsate->DisposeContainer

Caption: Decision tree for the disposal of related waste.

Conclusion

The safe handling of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine relies on a proactive approach to safety, grounded in the understanding of the potential hazards of analogous aromatic amines. By implementing the robust PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Continuous adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.

References

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  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Federal Register. (2013, October 10). Schedules of Controlled Substances: Temporary Placement of Three Synthetic Phenethylamines Into Schedule I. Retrieved from [Link]

  • (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

  • University College London. (2023, January 17). Biological Waste Disposal. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenemethanamine, N-methyl- (CAS 103-67-3). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-N-methyl-1-phenyl-2-propanamine. Retrieved from [Link]

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